Psi-697
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEPFYNZGUUVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851546-61-7 | |
| Record name | PSI-697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851546617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSI-697 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PSI-697 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1XC916ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Psi-697: A Technical Guide to its Inhibition of P-selectin/PSGL-1 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psi-697, chemically identified as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a novel, orally active small-molecule antagonist of P-selectin.[1] With a molecular mass of 367.83 g/mol , this compound has demonstrated significant potential in modulating inflammatory and thrombotic processes by targeting the critical interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Core Mechanism: Inhibition of P-selectin/PSGL-1 Interaction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes at sites of inflammation and vascular injury. This interaction is primarily mediated through the binding of P-selectin to PSGL-1 on the surface of leukocytes. By competitively inhibiting this binding, this compound effectively disrupts a key step in the inflammatory cascade and thrombus formation.
dot
Caption: this compound inhibits the binding of P-selectin to PSGL-1.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of this compound.
In Vitro Efficacy
| Parameter | Description | Value | Reference |
| IC50 | Concentration of this compound that inhibits 50% of human P-selectin binding to human PSGL-1 in Biacore and cell-based assays. | 50 - 125 µM | [1] |
In Vivo Efficacy in Rat Models
| Model | Dosage | Effect | Reference |
| Surgical Inflammation (Cremaster Venules) | 50 mg/kg p.o. | 39% reduction in rolling leukocytes (P < 0.05) | [1] |
| Venous Thrombosis | 100 mg/kg p.o. | 18% reduction in thrombus weight (P < 0.05) | [1] |
| Carotid Artery Injury | 15 mg/kg p.o. daily for 13 days | 25.7% decrease in intima/media ratio (P = 0.002) | [1] |
| Carotid Artery Injury | 30 mg/kg p.o. daily for 13 days | 40.2% decrease in intima/media ratio (P = 0.025) | [1] |
| Venous Thrombosis (Stenosis Model) | 30 mg/kg p.o. daily | Significantly decreased vein wall stiffness and intimal thickness | [2] |
Human Pharmacokinetics
| Dosage | Time Point | Mean Plasma Concentration (ng/mL) | Reference |
| 600 mg p.o. | 4 hours | 1906 | [3][4] |
| 600 mg p.o. | 24 hours | 83 | [3][4] |
Rat Pharmacokinetics (Qualitative)
The pharmacokinetics of this compound in rats have been characterized by low clearance, a short half-life, a low volume of distribution, and moderate apparent oral bioavailability.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
P-selectin/PSGL-1 Binding Assay (Biacore)
dot
Caption: Workflow for the Biacore-based P-selectin/PSGL-1 binding assay.
Protocol:
-
Immobilization: Human P-selectin glycoprotein ligand-1 (PSGL-1) is immobilized on a sensor chip surface.
-
Analyte Preparation: A solution of soluble human P-selectin is prepared.
-
Inhibitor Preparation: Serial dilutions of this compound are prepared.
-
Binding and Inhibition: Soluble P-selectin, either alone or in the presence of varying concentrations of this compound, is injected over the PSGL-1-coated surface.
-
Data Acquisition: The binding interaction is monitored in real-time by measuring the change in surface plasmon resonance units (RU).
-
Data Analysis: The percentage of inhibition of P-selectin binding is calculated for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.
Cell-Based Leukocyte Adhesion Assay
dot
Caption: Workflow for the cell-based leukocyte adhesion assay.
Protocol:
-
Plate Coating: Microplate wells are coated with soluble P-selectin-Ig fusion protein.
-
Cell Culture: HL-60 cells, a human promyelocytic leukemia cell line that expresses PSGL-1, are cultured and prepared for the assay.
-
Treatment: HL-60 cells are added to the P-selectin-coated wells in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated to allow for cell adhesion to the P-selectin-coated surface.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The number of adherent cells is quantified, typically using a fluorescence-based method after labeling the cells.
-
Data Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of this compound.
In Vivo Surgical Inflammation Model (Rat Cremaster Muscle)
dot
Caption: Workflow for the in vivo surgical inflammation model.
Protocol:
-
Drug Administration: this compound is administered orally to rats at the desired dose.
-
Surgical Preparation: After a specified time for drug absorption, the rat is anesthetized, and the cremaster muscle is surgically exteriorized for microscopic observation.
-
Intravital Microscopy: The exteriorized cremaster muscle is observed under a microscope, and postcapillary venules are identified. Surgical trauma typically induces an inflammatory response.
-
Data Acquisition: Video recordings of the microcirculation are captured to observe leukocyte rolling and adhesion.
-
Data Analysis: The number of rolling leukocytes passing a defined point in a venule per unit of time is counted and compared between this compound-treated and vehicle-treated animals.
Conclusion
This compound is a potent and orally bioavailable small-molecule inhibitor of the P-selectin/PSGL-1 interaction. Its demonstrated efficacy in preclinical models of inflammation and thrombosis underscores its potential as a therapeutic agent for a range of cardiovascular and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other P-selectin antagonists.
References
- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with an oral small molecule inhibitor of P selectin (this compound) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of Psi-697, a P-Selectin Inhibitor
For Research Use Only.
Abstract
These application notes provide a detailed protocol for the in vitro evaluation of Psi-697, a small molecule inhibitor of P-selectin. This compound competitively antagonizes the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), a key interaction in the mediation of leukocyte and platelet adhesion during inflammatory and thrombotic processes.[1] The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of P-selectin inhibitors. Included are methodologies for a static cell adhesion assay and a summary of the principles of a surface plasmon resonance (SPR)-based binding assay, both crucial for determining the inhibitory activity of compounds like this compound.
Introduction
P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their subsequent extravasation to sites of inflammation.[1] The interaction between P-selectin and PSGL-1, expressed on the surface of leukocytes, is a well-validated target for therapeutic intervention in various inflammatory and thrombotic diseases. This compound is an orally active small molecule antagonist of P-selectin.[1] This document outlines the in vitro assays to quantify the inhibitory potency of this compound.
Data Presentation
The in vitro inhibitory activity of this compound against the P-selectin/PSGL-1 interaction has been quantified using biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Assay Type | Description | Endpoint | This compound Activity | Reference Compound (Glycyrrhizin) |
| Biacore (SPR) Assay | Measures the direct binding of soluble human P-selectin to immobilized human PSGL-1. | IC₅₀ (50% inhibitory concentration) | 125 µM | 1 mM |
| Static Cell Adhesion Assay | Measures the adhesion of HL-60 cells (expressing PSGL-1) to immobilized soluble P-selectin-Ig fusion protein. | % Inhibition | 66% at 50 µM, 68% at 100 µM | Not Applicable |
Signaling Pathway
The interaction between P-selectin on activated endothelial cells or platelets and PSGL-1 on leukocytes is a critical step in the inflammatory cascade, leading to leukocyte tethering, rolling, and eventual extravasation into tissues. This compound acts by blocking this initial interaction.
This compound Mechanism of Action.
Experimental Protocols
Static Cell Adhesion Assay for P-selectin Inhibition
This assay measures the ability of a compound to inhibit the adhesion of leukocytes (or a cell line expressing PSGL-1) to a surface coated with P-selectin.
Materials:
-
Human promyelocytic leukemia cell line (HL-60)
-
Recombinant human P-selectin-IgG Fc chimera
-
96-well tissue culture plates
-
Assay Buffer: RPMI-1640
-
Blocking Buffer: Assay Buffer with 1% BSA
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcein-AM (fluorescent dye)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 3 µg/ml of P-selectin-Ig in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound P-selectin.
-
Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
Wash the wells three times with Assay Buffer.
-
-
Cell Preparation:
-
Culture HL-60 cells in appropriate media.
-
On the day of the assay, harvest the cells and wash them with Assay Buffer.
-
Resuspend the cells in Assay Buffer at a concentration of 2 x 10⁶ cells/ml.
-
Label the cells by incubating with Calcein-AM according to the manufacturer's protocol. This will allow for fluorescent quantification of adherent cells.
-
Wash the cells to remove excess dye and resuspend in Assay Buffer.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control.
-
Add the diluted this compound or vehicle to the P-selectin coated wells.
-
Add the Calcein-AM labeled HL-60 cells to the wells.
-
Incubate the plate for 30-60 minutes at 37°C under static conditions.
-
-
Quantification:
-
Gently wash the wells with Assay Buffer to remove non-adherent cells. Repeat this step 2-3 times.
-
Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) Assay for P-selectin/PSGL-1 Binding
This assay provides real-time, label-free analysis of the binding between P-selectin and PSGL-1 and the inhibitory effect of compounds.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In this assay, PSGL-1 is immobilized on the sensor chip. A solution containing P-selectin is then flowed over the surface. The binding of P-selectin to PSGL-1 causes an increase in the SPR signal. The assay can be run in an inhibition format where P-selectin is pre-incubated with various concentrations of this compound before being flowed over the PSGL-1 surface. A reduction in the SPR signal indicates inhibition of the binding interaction.
General Workflow:
-
Immobilization: Covalently immobilize recombinant human PSGL-1 onto a sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a solution of soluble human P-selectin over the PSGL-1 and reference flow cells to measure the baseline binding response.
-
Regenerate the sensor surface to remove the bound P-selectin.
-
-
Inhibition Assay:
-
Pre-incubate a constant concentration of P-selectin with a range of concentrations of this compound.
-
Inject the P-selectin/Psi-697 mixtures over the PSGL-1 surface.
-
Measure the binding response for each concentration of the inhibitor.
-
-
Data Analysis:
-
The response units (RU) are proportional to the amount of P-selectin bound to the immobilized PSGL-1.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (P-selectin alone).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro inhibition assay for this compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate P-selectin Inhibition by Psi-697
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the inhibitory activity of Psi-697, a small molecule antagonist of P-selectin. The included methodologies are essential for preclinical assessment and mechanistic studies of P-selectin inhibitors in the context of drug development for inflammatory and thrombotic diseases.
Introduction to P-selectin and this compound
P-selectin (CD62P) is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes and platelets on the vascular endothelium, a key step in the inflammatory cascade and thrombus formation. The primary ligand for P-selectin on leukocytes is P-selectin Glycoprotein Ligand-1 (PSGL-1). The interaction between P-selectin and PSGL-1 initiates a signaling cascade that leads to leukocyte activation, firm adhesion, and extravasation.
This compound is a novel, orally active small-molecule antagonist of P-selectin. It has been developed to disrupt the P-selectin/PSGL-1 interaction and thereby reduce the inflammatory response and thrombosis. In vitro and in vivo studies have demonstrated its potential in various models of vascular inflammation and thrombosis.[1] This document outlines key cell-based assays to quantify the inhibitory efficacy of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo inhibitory activities of this compound.
| Assay Type | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| P-selectin/PSGL-1 Binding Assay | Biacore (in vitro) | 50-125 µM | 50% inhibition of human P-selectin binding to human PSGL-1 (IC50) | [1] |
| Static Cell Adhesion Assay | HL-60 cells on immobilized human P-selectin (in vitro) | 50 µM | 66% inhibition of cell binding | [2] |
| 100 µM | 68% inhibition of cell binding | [2] | ||
| Leukocyte Rolling Assay | Exteriorized rat cremaster venules (in vivo) | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | [1] |
| Venous Thrombosis Model | Rat model | 100 mg/kg p.o. | 18% reduction in thrombus weight | [1] |
| Carotid Injury Model | Rat model | 15 mg/kg p.o. (daily for 13 days) | 25.7% decrease in intima/media ratio | [1] |
| 30 mg/kg p.o. (daily for 13 days) | 40.2% decrease in intima/media ratio | [1][3] | ||
| Platelet-Monocyte Aggregate Formation | Human smokers (in vivo) | 600 mg p.o. | No significant inhibition of basal or stimulated platelet-monocyte aggregates | [4] |
Signaling Pathways and Experimental Workflow
P-selectin Signaling Pathway
The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates a signaling cascade within the leukocyte, leading to integrin activation and firm adhesion.
References
- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Psi-697 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo evaluation of Psi-697, a potent and orally bioavailable small-molecule inhibitor of P-selectin. The following sections detail its mechanism of action, pharmacokinetic profile in rodents, and established protocols for assessing its efficacy in preclinical models of vascular inflammation and thrombosis.
Mechanism of Action
This compound, with the chemical name 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid, functions as a P-selectin antagonist. P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes and platelets on the vascular endothelium, a key process in inflammation and thrombosis. By inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively reduces leukocyte adhesion and infiltration, as well as platelet aggregation, thereby mitigating vascular inflammation and thrombus formation.[1]
Caption: Mechanism of action of this compound as a P-selectin inhibitor.
Pharmacokinetics in Rats
This compound exhibits favorable pharmacokinetic properties in rats, characterized by low clearance, a short half-life, a low volume of distribution, and moderate oral bioavailability.[1] This profile supports its use in oral dosing regimens for in vivo studies.
Quantitative In Vivo Efficacy Data
The following tables summarize the reported efficacy of this compound in various rat models of vascular disease.
Table 1: Efficacy of this compound in a Rat Model of Surgical Inflammation
| Dosage (p.o.) | Endpoint | Result | Significance |
| 50 mg/kg | Reduction in rolling leukocytes | 39% | P < 0.05 |
| Data from a study using exteriorized rat cremaster venules.[1] |
Table 2: Efficacy of this compound in a Rat Model of Venous Thrombosis
| Dosage (p.o.) | Endpoint | Result | Significance |
| 100 mg/kg | Reduction in thrombus weight | 18% | P < 0.05 |
| This effect was achieved without prolonging bleeding time.[1] |
Table 3: Efficacy of this compound in a Rat Model of Carotid Artery Injury
| Dosage (p.o., daily for 13 days) | Endpoint | Result | Significance |
| 15 mg/kg | Decrease in intima/media ratio | 25.7% | P = 0.002 |
| 30 mg/kg | Decrease in intima/media ratio | 40.2% | P = 0.025 |
| This compound was administered 1 hour before arterial injury and daily thereafter.[1] |
Table 4: Effects of this compound on Vein Wall Injury in a Rat Stenosis Model of Venous Thrombosis
| Dosage (p.o., daily for 7 days) | Endpoint | Result |
| 30 mg/kg | Vein wall stiffness | Significantly decreased vs. control |
| 30 mg/kg | Intimal thickness score | Significantly decreased vs. control |
| 30 mg/kg | Vein wall IL-13 levels | Significantly decreased vs. control |
| 30 mg/kg | Vein wall MCP-1 levels | Significantly reduced vs. control |
| 30 mg/kg | Vein wall PDGF-BB levels | Significantly decreased |
| Treatment was initiated 2 days after thrombosis induction.[2] |
Experimental Protocols
The following are detailed protocols for preparing and administering this compound in rodent models based on published studies.
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Graduated cylinder or volumetric flask
-
Stir plate and stir bar
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 15, 30, 50, or 100 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed. The volume to be administered is typically between 1-10 mL/kg, depending on the animal model and institutional guidelines.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution. If using 0.5% methylcellulose, dissolve the appropriate amount in sterile water.
-
Suspend the this compound. Gradually add the this compound powder to the vehicle while continuously stirring or triturating with a mortar and pestle to ensure a uniform suspension. A homogenizer can also be used for larger volumes.
-
Verify the final concentration. The final concentration should be such that the desired dose is delivered in the chosen administration volume.
-
Store the suspension appropriately. Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily or to determine its stability under storage conditions.
-
Administer via oral gavage. Prior to administration, ensure the suspension is well-mixed. Use a properly sized gavage needle to administer the calculated volume directly into the stomach of the animal.
Protocol 2: In Vivo Vascular Inflammation Model (Rat Cremaster Venule)
This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on leukocyte rolling.
Caption: Experimental workflow for the rat cremaster venule inflammation model.
Procedure:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer this compound (50 mg/kg) or vehicle orally 1 hour prior to the surgical procedure.[1]
-
Surgical Preparation: Anesthetize the rat and surgically exteriorize the cremaster muscle for visualization of the microvasculature.
-
Intravital Microscopy: Mount the prepared tissue on a microscope stage and observe the post-capillary venules.
-
Data Acquisition: Record video footage of the venules for a defined period.
-
Analysis: Quantify the number of rolling leukocytes per minute in the observed venules.
-
Comparison: Compare the leukocyte rolling in the this compound-treated group to the vehicle-treated control group.
Protocol 3: In Vivo Venous Thrombosis Model (Rat IVC Ligation)
This protocol describes the induction and assessment of venous thrombosis and the effect of this compound.
Caption: Experimental workflow for the rat venous thrombosis model.
Procedure:
-
Animal Model: Male Sprague-Dawley rats.
-
Thrombosis Induction: Anesthetize the rat and induce thrombosis in the inferior vena cava (IVC) through stenosis or complete ligation.[2]
-
Treatment Regimen:
-
Endpoint: At the end of the study period, euthanize the animals.
-
Analysis:
-
Carefully excise the IVC segment containing the thrombus.
-
Separate the thrombus from the vein wall and weigh it.
-
The vein wall can be processed for histological analysis (intimal thickness) and measurement of inflammatory mediators (e.g., IL-13, MCP-1) by ELISA.[2]
-
-
Comparison: Compare the outcomes in the this compound-treated group to the vehicle-treated control group.
Protocol 4: In Vivo Carotid Artery Injury Model (Rat Balloon Injury)
This protocol is for evaluating the effect of this compound on neointimal formation following arterial injury.
Procedure:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer this compound (15 or 30 mg/kg) or vehicle orally 1 hour before the injury procedure and then once daily for 13 days.[1]
-
Arterial Injury: Anesthetize the rat and induce an endothelial injury in the common carotid artery using a balloon catheter.
-
Post-operative Care: Provide appropriate post-operative care and continue the daily dosing regimen.
-
Endpoint: On day 14, euthanize the animals and perfuse-fix the carotid arteries.
-
Histological Analysis: Excise the injured artery segment, process it for histology, and stain cross-sections (e.g., with hematoxylin and eosin).
-
Morphometric Analysis: Measure the areas of the intima and media of the artery to calculate the intima/media ratio.
-
Comparison: Compare the intima/media ratios between the this compound-treated groups and the vehicle-treated control group.
References
- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with an oral small molecule inhibitor of P selectin (this compound) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Rat Cremaster Venule Model for Evaluating the Anti-Inflammatory Effects of Psi-697
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inflammatory cascade is a complex biological process involving the recruitment of leukocytes from the bloodstream to sites of tissue injury or infection. A critical initial step in this process is the tethering and rolling of leukocytes along the endothelial lining of postcapillary venules, a process primarily mediated by the selectin family of adhesion molecules. P-selectin, expressed on the surface of activated endothelial cells and platelets, plays a pivotal role by interacting with its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes.[1] This interaction facilitates the initial capture and subsequent rolling of leukocytes, which are prerequisites for their firm adhesion and transmigration into the inflamed tissue.
Psi-697 is a small molecule inhibitor of P-selectin that has shown promise as an anti-inflammatory agent. By blocking the interaction between P-selectin and PSGL-1, this compound is expected to reduce leukocyte recruitment and thereby ameliorate inflammation. The rat cremaster muscle intravital microscopy model is a well-established and powerful tool for the in vivo visualization and quantification of leukocyte-endothelial interactions in real-time.[2][3] This model allows for the direct observation of leukocyte rolling, adhesion, and transmigration in the microcirculation, making it an ideal platform to investigate the anti-inflammatory effects of compounds like this compound.
These application notes provide a detailed protocol for utilizing the rat cremaster venule model to assess the efficacy of this compound in inhibiting leukocyte recruitment.
Data Presentation
The anti-inflammatory effects of this compound in the rat cremaster venule model can be quantified by measuring its impact on key stages of the leukocyte adhesion cascade. The following table summarizes the expected quantitative data based on available literature.
| Parameter | Vehicle Control (Mean ± SEM) | This compound (30 mg/kg p.o.) (Mean ± SEM) | This compound (50 mg/kg p.o.) (Mean ± SEM) | Percentage Inhibition |
| Leukocyte Rolling Flux (leukocytes/min) | Baseline | 26 ± 1.3% reduction | 39 ± 1.7% reduction[4] | 26-39% |
| Leukocyte Adhesion (adherent cells/100 µm venule) | To be determined | Data not available | Data not available | Expected to decrease |
| Leukocyte Transmigration (extravasated cells/field) | To be determined | Data not available | Data not available | Expected to decrease |
Experimental Protocols
I. Rat Cremaster Muscle Preparation for Intravital Microscopy
This protocol details the surgical preparation of the rat cremaster muscle for the observation of microvascular events.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical board with a transparent pedestal
-
Intravital microscope with a water-immersion objective
-
Physiological salt solution (PSS), warmed to 37°C
-
Surgical instruments (forceps, scissors, sutures)
-
Cannulation supplies (PE-50 tubing)
-
Animal temperature control system
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the rat via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position on the surgical board and maintain body temperature at 37°C using a heating pad.
-
If systemic drug delivery is required, cannulate the jugular vein for intravenous administration. For blood pressure monitoring, the carotid artery can be cannulated.
-
-
Surgical Exposure of the Cremaster Muscle:
-
Make a midline incision in the scrotum to expose the testis.
-
Carefully dissect the cremaster muscle, which encases the testis, from the surrounding scrotal tissue.
-
Make a longitudinal incision through the cremaster muscle, avoiding the main blood vessels.
-
Gently separate the testis and epididymis from the underlying cremaster muscle and move them to the side.
-
-
Mounting the Preparation:
-
Spread the cremaster muscle over the transparent pedestal on the surgical board.
-
Secure the edges of the muscle to the pedestal using 5-0 sutures, ensuring the tissue is flat and under slight tension to allow for clear visualization of the microvasculature.
-
Continuously superfuse the exposed tissue with warmed and gassed (95% N₂, 5% CO₂) PSS to maintain tissue viability.
-
II. Intravital Microscopy and Quantification of Leukocyte-Endothelial Interactions
This protocol describes the procedure for observing and quantifying the effects of this compound on leukocyte behavior.
Procedure:
-
Microscope Setup and Vessel Selection:
-
Position the surgical board on the stage of the intravital microscope.
-
Using a low-power objective, locate a suitable postcapillary venule (25-40 µm in diameter) for observation.
-
Switch to a high-power water-immersion objective for detailed visualization.
-
-
Drug Administration:
-
Administer this compound (e.g., 30 or 50 mg/kg) or vehicle control orally (p.o.) one hour prior to the observation period.[4]
-
-
Data Acquisition:
-
Allow the preparation to stabilize for at least 30 minutes after surgery and drug administration.
-
Record video footage of the selected venule for a defined period (e.g., 5-10 minutes) for offline analysis.
-
-
Quantification:
-
Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined point in the venule per minute.
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm segment of the venule.
-
Leukocyte Transmigration: Count the number of leukocytes that have migrated out of the venule into the surrounding tissue within the field of view.
-
Visualizations
Signaling Pathway of P-selectin Mediated Leukocyte Recruitment
Caption: P-selectin signaling cascade in leukocyte recruitment and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
Application Notes and Protocols: Carotid Artery Injury Model with Psi-697 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Psi-697 in a rat model of carotid artery injury, a valuable tool for studying vascular restenosis and developing novel therapeutic interventions. The protocols outlined below detail the surgical procedure for inducing carotid artery injury and the subsequent treatment regimen with this compound.
Introduction
Restenosis, the re-narrowing of a blood vessel following procedures like angioplasty or stenting, remains a significant clinical challenge. A key contributor to restenosis is neointimal hyperplasia, a process characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs) and the deposition of extracellular matrix.[1][2][3] Animal models of arterial injury are crucial for understanding the pathophysiology of neointimal hyperplasia and for evaluating the efficacy of potential therapeutic agents.[4][5][6]
The rat carotid artery balloon injury model is a widely used and well-characterized preclinical model that mimics key aspects of human restenosis.[4][7][8] This model involves inducing a controlled injury to the carotid artery, which triggers a healing response that leads to the formation of a neointima.
This compound is a novel small-molecule inhibitor of P-selectin, an adhesion molecule that plays a critical role in the initial inflammatory response to vascular injury by mediating the rolling and adhesion of leukocytes and platelets to the activated endothelium.[9][10] By blocking P-selectin, this compound has the potential to attenuate the inflammatory cascade that contributes to the development of neointimal hyperplasia.
While this compound directly targets P-selectin, it is also important to understand the downstream signaling pathways involved in VSMC proliferation. Protein Kinase C (PKC) is a family of enzymes that are key regulators of VSMC proliferation and migration, and thus play a significant role in the pathogenesis of intimal hyperplasia.[11][12][13] Different PKC isozymes can have opposing effects on VSMC proliferation.[14]
Key Experimental Protocols
Rat Carotid Artery Balloon Injury Model
This protocol describes the surgical procedure for inducing endothelial denudation and vessel wall injury in the rat common carotid artery.[4][7]
Materials:
-
Male Sprague-Dawley rats (350-450g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
2F Fogarty balloon catheter
-
Heparinized saline
-
Sutures
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the CCA from the surrounding tissues and vagus nerve.
-
Place temporary ligatures around the proximal CCA and the ICA. Ligate the distal ECA.
-
Make a small arteriotomy in the ECA.
-
Introduce the 2F balloon catheter through the arteriotomy into the CCA.
-
Inflate the balloon with saline and pass it through the CCA three times to denude the endothelium.
-
Remove the catheter and ligate the ECA proximal to the arteriotomy.
-
Remove the temporary ligatures to restore blood flow.
-
Close the incision in layers.
This compound Administration
This protocol outlines the oral administration of this compound to rats following carotid artery injury.[9]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the rats via oral gavage.
-
In a typical study, the first dose is administered 1 hour before the carotid artery injury surgery.[9]
-
Continue daily administration for the duration of the study (e.g., 14 days).
Histological Analysis and Morphometry
This protocol describes the methods for assessing the extent of neointimal hyperplasia.[7]
Materials:
-
Formalin
-
Paraffin
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)
-
Microscope with imaging software
Procedure:
-
At the end of the study period, euthanize the rats and perfuse-fix the carotid arteries with formalin.
-
Excise the injured and contralateral control arteries and embed them in paraffin.
-
Cut cross-sections of the arteries and stain them.
-
Capture images of the stained sections and perform morphometric analysis to measure the areas of the lumen, intima, and media.
-
Calculate the intima-to-media (I/M) ratio as a primary endpoint.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the intima/media ratio in a rat carotid artery injury model.[9]
| Treatment Group | Dose (mg/kg/day, p.o.) | Intima/Media (I/M) Ratio | Percent Inhibition of I/M Ratio |
| Vehicle Control | - | 0.82 ± 0.11 | - |
| This compound | 15 | 0.61 ± 0.07 | 25.7% |
| This compound | 30 | 0.49 ± 0.08 | 40.2% |
*p < 0.05 compared to vehicle control
Signaling Pathways and Experimental Workflow
Caption: This diagram illustrates the proposed mechanism of action for this compound in the context of carotid artery injury.
Caption: This diagram outlines the experimental workflow for evaluating this compound in a rat carotid artery injury model.
Caption: This diagram illustrates the central role of Protein Kinase C (PKC) in vascular smooth muscle cell proliferation, a key process in neointimal hyperplasia.
References
- 1. Therapeutic strategies to combat neointimal hyperplasia in vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of neointimal hyperplasia after coronary artery bypass graft via local delivery of sirolimus and rosuvastatin: network pharmacology and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehc-vd.ch [ehc-vd.ch]
- 4. Rat carotid artery balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models of Arteriosclerosis: From Arterial Injuries to Vascular Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly reproducible rat arterial injury model of neointimal hyperplasia | PLOS One [journals.plos.org]
- 7. Experimental Rat and Mouse Carotid Artery Surgery: Injury & Remodeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Differential effects of protein kinase C on human vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase C-delta regulates migration and proliferation of vascular smooth muscle cells through the extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The roles of protein kinase C beta I and beta II in vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Platelet-Monocyte Aggregates with the P-selectin Inhibitor Psi-697
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet-monocyte aggregates (PMAs) are key cellular players in the interplay between thrombosis and inflammation, a field often termed "thromboinflammation."[1][2] The formation of these aggregates is a sensitive marker of platelet activation and is implicated in the pathogenesis of various cardiovascular and inflammatory diseases, including acute coronary syndromes, atherosclerosis, and sepsis.[1][2][3] The primary molecular interaction driving the formation of PMAs is the binding of P-selectin (CD62P), expressed on the surface of activated platelets, to its counter-receptor, P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on the surface of monocytes.[2][3] This interaction initiates the tethering and adhesion of monocytes to platelets, a process further stabilized by other receptor-ligand pairs.[2][3]
Given the central role of the P-selectin/PSGL-1 axis, pharmacological inhibition of this pathway is a promising therapeutic strategy to mitigate thromboinflammatory conditions. Psi-697 is a novel, orally available small-molecule antagonist of P-selectin.[4][5] These application notes provide a detailed protocol for the quantification of platelet-monocyte aggregates in human whole blood using flow cytometry and describe the application of this compound in this assay as a P-selectin inhibitor.
Mechanism of Platelet-Monocyte Aggregate Formation and Inhibition by this compound
Platelet activation, triggered by various stimuli such as thrombin or ADP, leads to the rapid translocation of P-selectin from intracellular α-granules to the platelet surface.[2][5] This exposed P-selectin then binds to PSGL-1 on monocytes, initiating the formation of PMAs.[2][3] This initial binding is reinforced by other interactions, such as the binding of platelet CD40L to monocyte CD40 and platelet GPIb to monocyte Mac-1.[2] The formation of PMAs can lead to monocyte activation, inducing the expression of tissue factor and the release of pro-inflammatory cytokines, thereby propagating a prothrombotic and pro-inflammatory state.[6][7]
This compound is designed to inhibit the binding of P-selectin to PSGL-1, thereby preventing the initial step of PMA formation.[4][8] In vitro studies have demonstrated that this compound can dose-dependently inhibit the interaction between human P-selectin and human PSGL-1.[4]
References
- 1. Platelet-monocyte aggregates: molecular mediators of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Platelet-monocyte aggregates: molecular mediators of thromboinflammation [frontiersin.org]
- 3. PLATELET–MONOCYTE AGGREGATES: UNDERSTANDING MECHANISMS AND FUNCTIONS IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Platelet activation and platelet-monocyte aggregate formation trigger tissue factor expression in patients with severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Thrombosis in a Rat Stenosis Model for Psi-697 Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for inducing thrombosis in a rat carotid artery stenosis model using ferric chloride and for the subsequent evaluation of the novel P-selectin inhibitor, Psi-697. The protocols outlined below are designed to ensure reproducibility and accuracy in assessing the anti-thrombotic efficacy of this compound.
Introduction
The ferric chloride-induced thrombosis model in rats is a widely used and reliable method for studying arterial thrombosis and evaluating the efficacy of novel antithrombotic agents. This model mimics the endothelial injury that often initiates thrombus formation in clinical settings. This compound is a small molecule inhibitor of P-selectin, a cell adhesion molecule that plays a crucial role in the initial steps of thrombus formation by mediating the interaction between platelets, leukocytes, and the activated endothelium. These protocols detail the procedures for inducing thrombosis, administering this compound, and quantifying its therapeutic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in rat thrombosis models.
Table 1: Effect of this compound on Thrombus Weight in a Rat Venous Thrombosis Model
| Treatment Group | Dose | Route of Administration | Thrombus Weight Reduction (%) | p-value |
| Vehicle Control | - | p.o. | 0 | - |
| This compound | 100 mg/kg | p.o. | 18 | < 0.05 |
Table 2: Effect of this compound on Intima/Media Ratio in a Rat Carotid Artery Injury Model
| Treatment Group | Dose | Route of Administration | Decrease in Intima/Media Ratio (%) | p-value |
| Vehicle Control | - | p.o. | 0 | - |
| This compound | 15 mg/kg | p.o. | 25.7 | = 0.002 |
| This compound | 30 mg/kg | p.o. | 40.2 | = 0.025 |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Protocol
This protocol describes the surgical procedure for inducing thrombosis in the rat common carotid artery using ferric chloride.
Materials:
-
Male Sprague-Dawley rats (350-450 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heating pad
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Dissecting microscope
-
Ferric chloride (FeCl₃) solution (50% in sterile water)
-
Filter paper (1x2 mm strips)
-
Sterile saline
-
Sutures
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Shave the ventral neck area and disinfect the surgical site with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the underlying muscles.
-
Carefully dissect the tissues to isolate the left common carotid artery, taking care to avoid damage to the vagus nerve.
-
Place loose sutures proximally and distally to the intended injury site for temporary occlusion if necessary.
-
Place a small piece of plastic or foil beneath the isolated artery to protect the surrounding tissues.
-
-
Thrombosis Induction:
-
Soak a 1x2 mm strip of filter paper in a 50% ferric chloride solution.
-
Carefully apply the saturated filter paper to the adventitial surface of the common carotid artery for 10 minutes.[1]
-
After 10 minutes, remove the filter paper and rinse the artery and surrounding area with sterile saline to remove residual ferric chloride.
-
-
Post-Procedure:
-
Remove the protective plastic/foil.
-
Confirm thrombus formation by observing a visible thrombus and cessation of blood flow. Blood flow can be monitored using a Doppler flow probe.
-
Close the incision in layers using appropriate sutures.
-
Administer post-operative analgesics as required and monitor the animal during recovery.
-
This compound Administration Protocol
This protocol outlines the administration of this compound for the evaluation of its anti-thrombotic effects.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 15 mg/kg, 30 mg/kg, or 100 mg/kg).
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the rats via oral gavage.
-
The timing of administration should be consistent with the study design. For prophylactic evaluation, this compound is typically administered 1 hour before the induction of thrombosis. For therapeutic evaluation, administration would occur after thrombus formation.
-
Assessment of Thrombosis
3.3.1. Thrombus Weight Measurement
-
At the designated experimental endpoint, euthanize the rat.
-
Re-expose the carotid artery and carefully excise the thrombosed segment.
-
Gently remove any adherent connective tissue.
-
The thrombus can be weighed together with the vessel segment or carefully dissected from the vessel lumen for direct weight measurement.[2]
-
Record the wet weight of the thrombus.
3.3.2. Histological Analysis
-
Fix the excised carotid artery segment in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm thick cross-sections of the artery.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the vessel structure, thrombus morphology, and cellular components.[3][4][5]
-
Other stains, such as Masson's trichrome, can be used to assess collagen deposition and fibrosis in the vessel wall.[4]
-
Analyze the stained sections under a light microscope to assess the intima/media ratio and the extent of vessel occlusion.
Visualizations
Caption: Experimental workflow for evaluating this compound in a rat thrombosis model.
Caption: P-selectin signaling pathway in thrombosis and the inhibitory action of this compound.
References
Application Notes and Protocols for the Baboon Model of Venous Thrombosis and the P-selectin Inhibitor, Psi-697
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the baboon model of venous thrombosis and the application of Psi-697, a small molecule inhibitor of P-selectin, in this preclinical setting. The protocols are intended to guide researchers in the establishment and utilization of this model for the evaluation of novel anti-thrombotic and anti-inflammatory therapies.
Introduction
Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major global health concern. The development of effective and safe therapies requires robust preclinical models that accurately recapitulate the pathophysiology of human VTE. The baboon model of venous thrombosis offers a valuable platform for such investigations due to the close physiological and hematological similarities between baboons and humans.
This compound is an orally bioavailable small molecule that selectively inhibits P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells. P-selectin plays a critical role in the initial steps of thrombus formation by mediating the recruitment of leukocytes and platelets to the site of vascular injury. By blocking P-selectin, this compound represents a targeted therapeutic approach to prevent and treat venous thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Model | This compound Concentration/Dose | Observed Effect | Reference |
| P-selectin/PSGL-1 Binding Inhibition (IC50) | Human | Biacore and cell-based assays | 50-125 µM | 50% inhibition of binding | [1] |
| Leukocyte Rolling Reduction | Rat | Surgical inflammation (cremaster venules) | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | [1] |
| Thrombus Weight Reduction | Rat | Venous thrombosis model | 100 mg/kg p.o. | 18% reduction in thrombus weight | [1] |
| Intima/Media Ratio Reduction | Rat | Carotid artery injury model | 15-30 mg/kg p.o. (daily for 13 days) | 25.7% to 40.2% dose-dependent decrease | [1] |
| Vein Wall Stiffness Reduction | Rat | Venous thrombosis (stenosis) model | 30 mg/kg p.o. (daily) | Significant decrease compared to control | [2] |
| Intimal Thickness Reduction | Rat | Venous thrombosis (stenosis) model | 30 mg/kg p.o. (daily) | Significant decrease compared to control | [2] |
| Platelet-Monocyte Aggregate Formation | Human | Healthy smokers (in vivo) | 600 mg p.o. (single dose) | No significant inhibition | [3][4] |
| Vein Lumen Opening | Baboon | Iliac vein thrombosis model | 30 mg/kg p.o. (daily) | >80% vein lumen opening over time | [5] |
| Vein Wall Inflammation | Baboon | Iliac vein thrombosis model | 30 mg/kg p.o. (daily) | Significantly decreased inflammation (MRV) | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Clearance | Low |
| Half-life | Short |
| Volume of Distribution | Low |
| Apparent Oral Bioavailability | Moderate |
| Source: Characterization of the novel P-selectin inhibitor this compound in vitro and in rodent models of vascular inflammation and thrombosis.[1] |
Experimental Protocols
Baboon Model of Iliac Vein Venous Thrombosis
This protocol describes the induction of deep vein thrombosis in the iliac vein of a baboon, a model that has been instrumental in studying thrombogenesis and evaluating novel therapeutics.[6][7]
Materials:
-
Adolescent baboons (Papio anubis or Papio ursinus)
-
Anesthetic agents (e.g., ketamine, isoflurane)
-
Surgical instruments for vascular access
-
Balloon embolectomy catheters
-
Fluoroscopy equipment
-
Contrast agent for venography
-
Duplex ultrasound equipment
-
Suture materials
Procedure:
-
Anesthesia and Preparation: Anesthetize the baboon and place it in a supine position. Aseptically prepare the surgical sites (e.g., neck for jugular access, groin for femoral access).
-
Vascular Access: Gain percutaneous or surgical access to the internal jugular vein and the femoral vein.
-
Baseline Imaging: Perform baseline contrast venography and duplex ultrasound of the iliac veins to document vessel patency and anatomy.[7]
-
Thrombus Induction:
-
Under fluoroscopic guidance, advance a balloon catheter via the internal jugular vein into the inferior vena cava and position it just below the iliac bifurcation.
-
Advance a second balloon catheter via the femoral vein to the proximal aspect of the iliac vein.
-
Inflate both balloons to occlude a segment of the iliac vein, inducing stasis.
-
Maintain balloon occlusion for a defined period (e.g., 6 hours) to allow for thrombus formation.[7]
-
-
Confirmation of Thrombosis: After the occlusion period, deflate and remove the balloon catheters. Confirm the presence of an occlusive thrombus using duplex ultrasound and/or venography.
-
Post-operative Care and Monitoring: Close the surgical sites and allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia and care.
-
Thrombus Monitoring: Monitor thrombus size, resolution, and vein patency at predetermined time points (e.g., daily, weekly) using duplex ultrasound and/or magnetic resonance venography (MRV).[5][8][9]
Administration of this compound in the Baboon Model
This protocol outlines the administration of the P-selectin inhibitor this compound to baboons in the context of the venous thrombosis model.
Materials:
-
This compound (formulated for oral administration)
-
Vehicle control (placebo)
-
Oral gavage equipment or method for voluntary oral intake
Procedure:
-
Experimental Groups:
-
This compound Group: Baboons receive a daily oral dose of this compound (e.g., 30 mg/kg).[5]
-
Vehicle Control Group: Baboons receive a daily oral dose of the vehicle control.
-
(Optional) Comparator Group: Baboons receive a standard-of-care anticoagulant (e.g., low-molecular-weight heparin).
-
-
Dosing Regimen:
-
Initiate treatment prior to or after thrombus induction, depending on the study design (prophylactic vs. therapeutic). For a therapeutic effect study, treatment can begin after confirmation of thrombosis.
-
Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 6 to 21 days).[5]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Collect blood samples at specified time points to measure plasma concentrations of this compound and to assess biomarkers of P-selectin inhibition (e.g., soluble P-selectin, platelet-leukocyte aggregates).
-
Efficacy Endpoints: At the end of the study, assess the primary and secondary endpoints, which may include:
-
Thrombus size and resolution (measured by imaging)
-
Vein lumen patency
-
Histological analysis of the vein wall for inflammation and fibrosis
-
Biomarkers of coagulation and inflammation
-
Visualizations
Signaling Pathway of P-selectin in Venous Thrombosis
Caption: P-selectin signaling in venous thrombosis and the inhibitory action of this compound.
Experimental Workflow: this compound in Baboon Venous Thrombosis Model
Caption: Workflow for evaluating this compound in the baboon venous thrombosis model.
References
- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with an oral small molecule inhibitor of P selectin (this compound) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Deep venous thrombosis in the baboon: an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Way to Treat Proximal Deep Venous Thrombosis using E-Selectin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Psi-697 aqueous solubility challenges
Technical Support Center: Psi-697
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing specifically on its aqueous solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound, with the chemical name 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a small molecule antagonist of P-selectin.[1] P-selectin is a cell adhesion molecule found on activated endothelial cells and platelets that plays a key role in vascular inflammation and thrombosis by mediating the initial capture and rolling of leukocytes.[1][2] this compound is investigated for its potential therapeutic effects in atherothrombotic and venous thrombotic diseases.[1]
Q2: What are the known solubility characteristics of this compound?
A: this compound has very limited aqueous solubility. Its maximum solubility in water is reported to be approximately 4.89 μM.[3] However, it demonstrates significantly higher solubility in organic solvents like dimethyl sulfoxide (DMSO), where it can exceed 45.8 mg/mL (124.51 mM).[3] This significant difference necessitates careful planning for experimental design.
Q3: Why is this compound poorly soluble in aqueous solutions?
A: The poor aqueous solubility is characteristic of many new chemical entities and is likely due to the hydrophobic nature of its core structure.[4] Although it contains a carboxylic acid group which can be ionized, the large, fused ring system is hydrophobic, making the molecule as a whole poorly soluble in water at neutral pH.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₁H₁₈ClNO₃ | [3][5] |
| Molecular Weight | 367.83 g/mol | [1][5] |
| Max. Aqueous Solubility | ~4.89 μM | [3] |
| DMSO Solubility | > 45.8 mg/mL (> 124.51 mM) | [3] |
| Melting Point | 203.5 - 208.2°C |[3] |
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q4: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Saline). What should I do?
A: Direct dissolution of this compound in aqueous buffers is not recommended due to its low intrinsic solubility.[3] The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent.
-
Recommended Action: Prepare a stock solution in 100% DMSO. A concentration of 10-50 mM is typically achievable.[3] This stock can then be serially diluted into your aqueous experimental medium. See Protocol 1 for a detailed methodology.
Q5: I observed a precipitate after diluting my this compound DMSO stock into my cell culture medium or buffer. How can I fix this?
A: This is a common problem known as "crashing out," which occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium or buffer is as low as possible (ideally ≤0.5%, and <0.1% for sensitive cell lines) to avoid solvent toxicity.
-
Increase Mixing: When diluting, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
-
Pre-warm the Medium: Adding the stock solution to a pre-warmed medium (e.g., 37°C) can sometimes help maintain solubility.[6]
-
-
Advanced Formulation Strategies:
-
pH Adjustment: Since this compound has a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the buffer (making it more alkaline) will deprotonate the acid, forming a more soluble carboxylate salt. This strategy must be compatible with your experimental system's pH constraints.[4]
-
Use of Excipients: For more complex applications like in vivo studies, formulation with surfactants (e.g., Polysorbate 80, Cremophor) or complexing agents (e.g., cyclodextrins) can enhance solubility and stability.[4][7]
-
Q6: How can I visually troubleshoot my solubility issues?
A: Use the following workflow to diagnose and solve common solubility problems.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution of this compound for use in most in vitro experiments.
-
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 20 mM stock from 5 mg of this compound, MW 367.83 g/mol , add 679.7 µL of DMSO).
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light and moisture.[3]
-
Protocol 2: Preparation of an Aqueous Suspension for In Vivo Oral Dosing
This protocol is adapted from published rodent studies and is suitable for oral gavage.[8]
-
Materials:
-
This compound (solid powder)
-
Polysorbate 80 (e.g., Tween® 80)
-
Methylcellulose (0.5% w/v) in distilled water
-
Mortar and pestle or homogenizer
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by adding Polysorbate 80 to the 0.5% methylcellulose solution to a final concentration of 2% (v/v).
-
Create a paste by adding a small amount of the vehicle to the this compound powder in a mortar and triturating with the pestle.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.
-
Prepare this suspension fresh daily and keep it stirring until administration to ensure homogeneity.
-
Mechanism of Action Context
Understanding how this compound works can inform experimental design. The diagram below illustrates its primary mechanism.
References
- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Buy this compound | 851546-61-7 | >98% [smolecule.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dissolving Psi-697 in DMSO for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psi-697, a selective P-selectin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q2: What is the solubility of this compound in DMSO and aqueous solutions?
A2: this compound has high solubility in DMSO, exceeding 45.8 mg/mL (124.51 mM).[1] However, it has limited aqueous solubility, at approximately 4.89 μM.[1]
Q3: How should I store this compound solutions?
A3: For long-term stability, powdered this compound should be stored at -20°C in a desiccated environment.[1] DMSO stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. To minimize degradation from moisture, it is advisable to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a small-molecule antagonist of P-selectin. It competitively inhibits the binding of P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is a critical step in the tethering and rolling of leukocytes on activated endothelial cells and platelets. This inhibition of P-selectin-mediated cell adhesion underlies its anti-inflammatory and antithrombotic effects.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
-
Cause: The limited aqueous solubility of this compound can cause it to precipitate when a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium.
-
Solution:
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock in the aqueous medium rather than a single large dilution.
-
Vortexing During Dilution: Add the this compound DMSO stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
-
Warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the DMSO stock can help improve solubility.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Issue 2: Cellular toxicity observed in my cell culture experiments.
-
Cause: The DMSO solvent, rather than this compound itself, can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, while primary cells may be more sensitive.
-
Solution:
-
Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. A concentration of 0.1% is generally considered safe for most cell lines.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells. This will help you to distinguish between the effects of the compound and the solvent.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay.
-
Issue 3: Inconsistent or no effect of this compound in my assay.
-
Cause: This could be due to several factors, including improper storage, degradation of the compound, or sub-optimal experimental conditions.
-
Solution:
-
Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Confirm P-selectin Expression: Ensure that the cells you are using express P-selectin or that your experimental system is otherwise dependent on P-selectin activity.
-
Optimize Incubation Time: The required incubation time for this compound to exert its effect may vary depending on the assay. Consider performing a time-course experiment to determine the optimal incubation period.
-
Positive Control: If possible, use a known positive control for P-selectin inhibition to validate your assay setup.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 367.83 g/mol | [2] |
| Solubility in DMSO | > 45.8 mg/mL (> 124.51 mM) | [1] |
| Aqueous Solubility | ~4.89 μM | [1] |
| IC50 (P-selectin/PSGL-1 Binding) | 50 - 125 μM | [2] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.
Protocol 2: General Cell-Based Assay
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Prepare the final working concentrations by diluting the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of your experiment.
-
Assay Readout: Proceed with your specific assay to measure the desired endpoint (e.g., cell adhesion, cytokine production, etc.).
Visualizations
Caption: Mechanism of action of this compound.
Caption: P-selectin/PSGL-1 downstream signaling.
Caption: General experimental workflow for this compound.
References
- 1. P-Selectin Cross-Links PSGL-1 and Enhances Neutrophil Adhesion to Fibrinogen and ICAM-1 in a Src Kinase-Dependent, but GPCR-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Psi-697 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Psi-697 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] P-selectin plays a crucial role in the initial tethering and rolling of leukocytes on the endothelium, a critical step in the inflammatory response and thrombus formation.[1][2] By blocking the interaction of P-selectin with its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively reduces leukocyte adhesion and infiltration into tissues, as well as platelet aggregation.[1][2]
Q2: What are the typical dosage ranges for this compound in preclinical in vivo studies?
Dosage ranges for this compound in preclinical models vary depending on the animal species and the specific disease model. Studies in rats have utilized oral doses ranging from 15 mg/kg to 100 mg/kg.[1][3] For instance, in a rat venous thrombosis model, a dose of 100 mg/kg was shown to be effective, while in a carotid artery injury model, doses of 15 and 30 mg/kg demonstrated dose-dependent efficacy.[1][3] In a baboon model of venous thrombosis, a daily oral dose of 30 mg/kg was used.[4]
Q3: How is this compound typically administered in animal studies?
In the majority of published preclinical studies, this compound is administered orally via gavage.[3] This method allows for precise dose administration.
Q4: What is a suitable vehicle for the oral formulation of this compound?
The specific vehicle used for the oral formulation of this compound in many preclinical studies is not explicitly detailed in the available literature. The selection of an appropriate vehicle is a critical step in study design and often requires empirical testing to ensure the compound's solubility, stability, and bioavailability. Commonly used vehicles for oral gavage in rodent studies include aqueous solutions of suspending agents like methylcellulose or carboxymethylcellulose, often with a small amount of a surfactant such as Tween 80 to aid in solubilization.[5] A typical starting point could be a formulation of 0.5% methylcellulose in sterile water.
Q5: What is the pharmacokinetic profile of this compound?
In rats, this compound is characterized by low clearance, a short half-life, a low volume of distribution, and moderate oral bioavailability.[1] In a human study, a single 600 mg oral dose resulted in a peak plasma concentration of 1906 ng/mL at 4 hours, which decreased to 83 ng/mL at 24 hours.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at previously reported doses.
-
Question: We are not observing the expected therapeutic effect of this compound in our in vivo model, even at doses reported in the literature. What could be the issue?
-
Answer:
-
Formulation and Administration:
-
Vehicle Selection: The choice of vehicle is critical. If this compound is not properly solubilized or suspended, the actual dose delivered may be inconsistent. Consider re-evaluating your vehicle formulation. You may need to perform solubility tests with different vehicles to find the optimal one for your compound lot.
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration, affecting the health of the animal and the study outcome. Ensure that personnel are properly trained and the gavage volume is appropriate for the animal's size.
-
-
Animal Model Variability:
-
Species and Strain Differences: Pharmacokinetics and pharmacodynamics can vary significantly between different species and even strains of the same species. The effective dose in one rat strain may not be directly translatable to another.
-
Disease Model Induction: Ensure that the disease model is induced consistently and that the timing of this compound administration is appropriate for the model's pathophysiology. For example, in an acute inflammation model, the timing of drug administration relative to the inflammatory stimulus is critical.
-
-
Compound Integrity:
-
Verify the purity and stability of your this compound compound. Degradation of the compound can lead to a loss of activity.
-
-
Issue 2: Observing unexpected toxicity or adverse effects.
-
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses that were reported to be safe. What should we do?
-
Answer:
-
Dose-Range Finding Study: It is crucial to perform a dose-range finding or maximum tolerated dose (MTD) study in your specific animal model and strain before proceeding with efficacy studies.[7] This will help establish a safe and effective dose range.
-
Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Run a vehicle-only control group to rule out any toxicity associated with the formulation.
-
Off-Target Effects: While this compound is a P-selectin inhibitor, high concentrations could potentially have off-target effects. If toxicity is observed at doses required for efficacy, it may be necessary to explore alternative dosing regimens (e.g., more frequent, lower doses) or different formulations to improve the therapeutic index.
-
P-selectin Inhibition-Related Effects: While generally considered safe, P-selectin inhibition could potentially impact immune surveillance or hemostasis.[8] Monitor for any signs of increased susceptibility to infections or bleeding. However, one study in a rat venous thrombosis model showed that this compound did not prolong bleeding time.[1]
-
Issue 3: High variability in plasma concentrations of this compound.
-
Question: We are seeing significant animal-to-animal variability in the plasma concentrations of this compound after oral administration. How can we reduce this variability?
-
Answer:
-
Fasting: Ensure that animals are fasted for a consistent period before oral dosing. The presence of food in the stomach can significantly affect the absorption of orally administered compounds.
-
Formulation Homogeneity: If using a suspension, ensure that it is thoroughly mixed before each administration to guarantee a uniform dose.
-
Gavage Volume and Concentration: Use a consistent and accurate gavage volume for each animal, and ensure the concentration of this compound in the formulation is precise.
-
Blood Sampling Technique: Standardize the blood collection method, including the time of collection relative to dosing and the site of collection, as these can influence measured plasma concentrations.
-
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Species | Route of Administration | Dosage | Observed Effect | Reference |
| Venous Thrombosis | Rat | Oral Gavage | 100 mg/kg | 18% reduction in thrombus weight | [1] |
| Venous Thrombosis | Rat | Oral Gavage | 30 mg/kg/day | Decreased vein wall injury | [3] |
| Carotid Artery Injury | Rat | Oral Gavage | 15 mg/kg/day | 25.7% decrease in intima/media ratio | [1] |
| Carotid Artery Injury | Rat | Oral Gavage | 30 mg/kg/day | 40.2% decrease in intima/media ratio | [1] |
| Vascular Inflammation (Cremaster Venule) | Rat | Oral Gavage | 50 mg/kg | 39% reduction in rolling leukocytes | [1] |
| Venous Thrombosis | Baboon | Oral | 30 mg/kg/day | Promoted thrombus resolution | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax | Tmax | Half-life | Bioavailability | Reference |
| Rat | - | - | - | - | Short | Moderate | [1] |
| Human | 600 mg | Oral | 1906 ng/mL | 4 hours | - | - | [6] |
Experimental Protocols
Protocol 1: Rat Model of Venous Thrombosis (Inferior Vena Cava Stenosis)
This protocol is adapted from studies investigating the antithrombotic effects of this compound.[3]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
IVC Stenosis: The IVC is carefully dissected, and a ligature is placed around it, along with a temporary spacer (e.g., a 25-gauge needle). The ligature is tied, and the spacer is then removed to create a standardized stenosis.
-
This compound Administration: this compound is administered via oral gavage at the desired dose (e.g., 30 mg/kg/day). Dosing can begin before or after the induction of thrombosis, depending on the study's objective (prophylactic vs. therapeutic).
-
Thrombus Evaluation: At the end of the study period, the IVC is harvested. The thrombus is carefully removed and weighed. The vein wall can also be processed for histological analysis to assess inflammation and injury.[3]
Protocol 2: Rat Cremaster Muscle Model for Intravital Microscopy
This protocol is a standard method for visualizing leukocyte-endothelial interactions in vivo.[9][10]
-
Animal Preparation: A male rat is anesthetized, and the cremaster muscle is exteriorized and prepared for microscopy. The animal is placed on a specialized stage, and the muscle is kept moist and warm with a physiological salt solution.
-
This compound Administration: this compound is administered orally by gavage at the desired dose (e.g., 50 mg/kg) at a specified time before the inflammatory challenge.[1]
-
Inflammatory Challenge: An inflammatory stimulus (e.g., topical application of a chemokine or surgical trauma) is applied to the cremaster muscle to induce leukocyte rolling and adhesion.
-
Intravital Microscopy: Post-capillary venules are observed using an intravital microscope. The number of rolling and adherent leukocytes is quantified over a set period and vessel length.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting decision tree.
References
- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Treatment with an oral small molecule inhibitor of P selectin (this compound) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time Digital Imaging of Leukocyte-endothelial Interaction in Ischemia-reperfusion Injury (IRI) of the Rat Cremaster Muscle [jove.com]
- 10. The Mouse Cremaster Muscle Preparation for Intravital Imaging of the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with Psi-697 on platelet-monocyte aggregates
Welcome to the Technical Support Center for Psi-697 and Platelet-Monocyte Aggregate Assays. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to address inconsistencies in your experimental results with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the investigation of this compound's effect on platelet-monocyte aggregates.
Q1: We are observing inconsistent or no inhibition of platelet-monocyte aggregates with this compound in our human whole blood assays. Is this expected?
A1: Yes, this is a documented finding in human studies. A double-blind, randomized, placebo-controlled crossover study in healthy smokers found that oral administration of 600 mg of this compound did not inhibit basal or stimulated platelet-monocyte aggregate formation at 4 or 24 hours post-dose, despite achieving significant plasma concentrations of the drug[1][2][3][4]. In the same study, a P-selectin blocking antibody (CLB-Thromb6) did effectively inhibit aggregate formation, confirming that the P-selectin pathway was active and measurable[1][2][3][4]. This suggests that while this compound is a P-selectin antagonist, its effect on platelet-monocyte aggregates in humans may be limited at the doses studied[1][3].
Q2: Could the lack of effect of this compound in our assays be due to our experimental setup?
A2: While the clinical evidence points towards a lack of efficacy at the tested dose for this specific biomarker, it is crucial to rule out experimental variability. Platelet-monocyte aggregate measurements are highly sensitive to pre-analytical variables[5]. Inconsistent results can arise from:
-
Blood Collection: The method of blood collection can impact baseline platelet activation. Samples from intravenous cannulae may show higher platelet-monocyte aggregation compared to direct venipuncture[6][7].
-
Anticoagulant Choice: The anticoagulant used can significantly alter the levels of measured aggregates. Heparin can lead to higher baseline aggregation, while EDTA and citrate may show lower levels[6][7]. For platelet activation studies, a direct thrombin inhibitor like D-phenylalanine-L-prolyl-L-arginine chloromethyl ketone (PPACK) is often recommended[4][6][7].
-
Sample Handling: Delays in processing can artificially increase platelet-monocyte aggregate formation. It is recommended to minimize the time between blood collection and sample fixation[6][7].
Q3: What are the key interaction pathways involved in platelet-monocyte aggregate formation that we should be aware of?
A3: The primary pathway is the interaction between P-selectin (CD62P), expressed on the surface of activated platelets, and P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on monocytes[8][9][10]. However, other receptor-ligand pairs can stabilize the aggregates, including:
-
Platelet GPVI with monocyte CD147[11]
It's possible that under certain conditions, P-selectin-independent mechanisms contribute to aggregate formation, which could be a reason for the lack of a complete inhibitory effect of a P-selectin antagonist[4].
Q4: How can we confirm that our flow cytometry assay for platelet-monocyte aggregates is working correctly?
A4: To validate your assay, you should include both positive and negative controls.
-
Positive Control: Use a known agonist of platelet activation, such as Thrombin Receptor-Activating Peptide (TRAP), to induce a robust increase in platelet-monocyte aggregates[1][2][3]. This confirms that your system can detect an increase in aggregation.
-
Negative Control (Inhibition): A P-selectin blocking antibody is an excellent control to demonstrate that the assay can detect inhibition of the target pathway[1][2][3].
-
Isotype Control: Use an isotype control antibody for your fluorescently labeled antibodies to account for non-specific binding.
Q5: What are the expected ranges for platelet-monocyte aggregates in healthy vs. diseased states?
A5: The percentage of circulating platelet-monocyte aggregates can vary significantly depending on the population and the assay methodology. However, some general ranges have been reported:
-
Healthy Controls: In one study, healthy volunteers had an average of 5.64% platelet-monocyte aggregates[8]. Another reported a baseline of 8.2% before stimulation[1][2][3].
-
Disease States: Levels are often elevated in inflammatory and prothrombotic conditions. For example, septic patients showed an average of 11.70%[8], and patients with acute myocardial infarction had 11.13%[8]. Critically ill COVID-19 patients also exhibit increased platelet-monocyte aggregates[12][13].
Data Presentation
Table 1: Effect of this compound on Platelet-Monocyte Aggregates in Humans
| Treatment Group | Time Point | Plasma this compound Conc. (ng/mL) | Unstimulated PMAs (%) | TRAP-Stimulated PMAs (%) |
| Placebo | 4h | N/A | ~8% | Up to ~95% |
| This compound (600mg) | 4h | 1906 | No significant difference from placebo[1][2][3] | No significant difference from placebo[1][2][3] |
| Placebo | 24h | N/A | ~8% | Up to ~95% |
| This compound (600mg) | 24h | 83 | No significant difference from placebo[1][2][3] | No significant difference from placebo[1][2][3] |
Data summarized from a study in healthy smokers. PMAs = Platelet-Monocyte Aggregates. TRAP (Thrombin Receptor-Activating Peptide) was used as an ex vivo stimulant.[1][2][3]
Table 2: Influence of Anticoagulant on Platelet-Monocyte Aggregate Measurement
| Anticoagulant | Mean Platelet-Monocyte Aggregates (%) |
| Heparin | 20.1% |
| PPACK | 16.8% |
| Sodium Citrate | 12.3% |
| EDTA | 9.5% |
Data from a study on methodological considerations for flow cytometric analysis of PMAs.[6][7]
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of Platelet-Monocyte Aggregates in Human Whole Blood
This protocol is adapted from methodologies described in the literature[1][6][7].
1. Blood Collection: a. Collect whole blood via direct venipuncture using a 19-gauge needle to minimize platelet activation. b. Anticoagulate the blood with a direct thrombin inhibitor such as PPACK (75 µmol/L final concentration).
2. Sample Preparation and Staining (perform immediately after collection): a. In a polypropylene tube, add 5 µL of whole blood to 55 µL of HEPES buffer. b. Add fluorescently labeled antibodies to identify monocytes and platelets. For example:
- Anti-CD14 (monocyte marker)[6][7]
- Anti-CD42a or CD41 (platelet markers)[6][7] c. Incubate in the dark at room temperature for 15-20 minutes. d. (Optional Stimulation): For stimulated samples, add a platelet agonist like TRAP (0.1 to 1.0 µM) and incubate for a specified time before staining. e. (Optional Inhibition): For inhibition experiments, pre-incubate the blood with this compound or a control inhibitor (e.g., P-selectin blocking antibody) before stimulation and staining.
3. Fixation and Lysis: a. Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cell aggregates. b. Add a red blood cell lysis buffer and incubate as per the manufacturer's instructions. c. Centrifuge the samples and resuspend the cell pellet in a sheath fluid like PBS.
4. Flow Cytometry Analysis: a. Acquire samples on a flow cytometer. b. Gate on the monocyte population based on their forward and side scatter characteristics and positive staining for the monocyte marker (e.g., CD14). c. Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD42a). These are your platelet-monocyte aggregates.
Mandatory Visualizations
Caption: Signaling pathway of platelet-monocyte aggregate formation.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Experimental workflow for platelet-monocyte aggregate analysis.
References
- 1. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Flow cytometric analysis of circulating platelet-monocyte aggregates in whole blood: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PLATELET–MONOCYTE AGGREGATES: UNDERSTANDING MECHANISMS AND FUNCTIONS IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet-monocyte aggregates: molecular mediators of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Platelet-monocyte aggregates: molecular mediators of thromboinflammation [frontiersin.org]
- 11. P2Y12 Inhibition Suppresses Proinflammatory Platelet-Monocyte Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
Technical Support Center: Addressing Low Oral Bioavailability of Psi-697
Welcome to the technical support center for Psi-697. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the low oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Preclinical studies in rats have characterized this compound as having "moderate apparent oral bioavailability".[1][2] While a specific percentage is not consistently reported across all literature, this indicates that a significant portion of the orally administered dose does not reach systemic circulation.
Q2: What are the known physicochemical properties of this compound that may contribute to its low oral bioavailability?
A2: this compound's limited aqueous solubility is a primary contributing factor to its moderate oral bioavailability. Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 367.83 g/mol | [1][3] |
| Aqueous Solubility | ~4.89 μM | [1] |
| pKa (Strongest Acidic) | 3.46 | [4] |
| pKa (Strongest Basic) | 2.07 | [4] |
| LogP (calculated) | 5.6 | [4] |
The low aqueous solubility can limit the dissolution of this compound in the gastrointestinal tract, which is a prerequisite for absorption.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small-molecule antagonist of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[2] By inhibiting the binding of P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound reduces the rolling and adhesion of leukocytes and platelets to the vascular endothelium, thereby mitigating inflammatory responses and thrombosis.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations between subjects after oral administration. | - Poor dissolution: Due to low aqueous solubility, the drug may not dissolve consistently in the GI tract. - Food effects: The presence or absence of food can significantly alter GI physiology and drug absorption. - Inconsistent dosing technique: Improper gavage technique can lead to variability. | - Formulation optimization: Consider using a formulation designed to enhance solubility, such as a solution in a suitable vehicle (e.g., a mixture of polyethylene glycol and water) or a solid dispersion. - Standardize feeding conditions: Ensure all animals are fasted for a consistent period before dosing and have controlled access to food post-dosing. - Refine gavage technique: Ensure consistent administration volume and proper placement of the gavage needle. |
| Lower than expected plasma exposure (low Cmax and AUC). | - Precipitation in the GI tract: The drug may precipitate out of the dosing vehicle upon contact with GI fluids. - First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. - Efflux transporter activity: The drug may be a substrate for efflux transporters like P-glycoprotein in the gut wall. | - Solubilization strategies: Explore the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) in the formulation to maintain solubility. - Prodrug approach: Consider synthesizing a more soluble or permeable prodrug of this compound. - Investigate efflux transporter involvement: Conduct in vitro Caco-2 permeability assays to determine if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor could be explored in preclinical models. |
| Inconsistent efficacy in animal models of inflammation or thrombosis. | - Insufficient plasma concentrations: The oral dose may not be achieving the necessary therapeutic concentrations at the site of action. - Short half-life: The drug may be cleared from the body too quickly to maintain a therapeutic effect. | - Dose-ranging studies: Conduct thorough dose-escalation studies to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. - Modified-release formulations: Explore the development of sustained-release formulations to prolong the drug's presence in the systemic circulation. - Alternative routes of administration: For proof-of-concept studies, consider intravenous administration to bypass absorption limitations and confirm target engagement. |
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound in rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (30 mg/kg) |
| Cmax (ng/mL) | 1030 | 1840 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (0-t) (ng*h/mL) | 651 | 8680 |
| t1/2 (h) | 1.2 | 2.4 |
| CL (mL/min/kg) | 25.6 | - |
| Vss (L/kg) | 1.9 | - |
| Oral Bioavailability (%) | - | Moderate (calculated from dose-normalized AUC) |
Data adapted from Bedard et al., 2008.[2]
Experimental Protocols
Protocol: Assessment of Oral Bioavailability of a Novel this compound Formulation in Rats
1. Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel formulation of this compound compared to a standard suspension.
2. Materials:
- This compound
- Test formulation vehicle (e.g., Solutol HS 15/PEG 400/Water)
- Control suspension vehicle (e.g., 0.5% methylcellulose in water)
- Male Sprague-Dawley rats (250-300 g)
- Oral gavage needles
- Blood collection supplies (e.g., EDTA tubes, syringes)
- Centrifuge
- LC-MS/MS system for bioanalysis
3. Methods:
- Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.
- Dosing Groups:
- Group 1 (n=5): Intravenous administration of this compound (1 mg/kg in a suitable IV vehicle) via tail vein injection.
- Group 2 (n=5): Oral gavage of this compound suspension (e.g., 30 mg/kg).
- Group 3 (n=5): Oral gavage of novel this compound formulation (e.g., 30 mg/kg).
- Dosing Procedure:
- Fast rats overnight (approximately 12 hours) before dosing, with water ad libitum.
- Administer the assigned formulation to each rat.
- Blood Sampling:
- Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Place blood into EDTA-containing tubes and keep on ice.
- Plasma Preparation:
- Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.
- Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
- Bioanalysis:
- Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
- Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
- Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
P-selectin Signaling Pathway and Inhibition by this compound
Caption: P-selectin mediated leukocyte adhesion and its inhibition by this compound.
Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for developing and evaluating new formulations of this compound.
References
- 1. Buy this compound | 851546-61-7 | >98% [smolecule.com]
- 2. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Psi-697 and Bleeding Time in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Psi-697 on bleeding time in animal models. The following troubleshooting guides and FAQs address common issues encountered during such experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of P-selectin. P-selectin is a cell adhesion molecule found on the surface of activated endothelial cells and platelets. It plays a crucial role in the initial recruitment of leukocytes to sites of inflammation and in the formation of thrombi by interacting with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes. By blocking this interaction, this compound can reduce inflammation and thrombosis.
Q2: What is the expected impact of this compound on bleeding time in animal models?
A2: Based on available preclinical data, this compound has been shown to reduce thrombus formation without significantly prolonging bleeding time. In a rat model of venous thrombosis, oral administration of this compound at a dose of 100 mg/kg reduced thrombus weight by 18% compared to the vehicle control, with no significant effect on bleeding time. This suggests that this compound may have a favorable safety profile concerning bleeding risk compared to traditional anticoagulants.
Q3: Which animal models are appropriate for assessing the effect of a compound like this compound on bleeding time?
A3: The most common and well-established animal models for assessing bleeding time are the tail transection/amputation model and the saphenous vein bleeding model, typically performed in mice or rats.[1][2] The choice of model can depend on the specific research question, as they differ in the types of blood vessels injured and their sensitivity to different aspects of hemostasis.[3]
Q4: What are the key parameters to measure in a bleeding time assay?
A4: The primary parameter is the time to cessation of bleeding, defined as the time from injury until blood flow has stopped for a predetermined period (e.g., 120 seconds).[4] Other important parameters include the total blood loss, which can be quantified by measuring hemoglobin content, and the occurrence of re-bleeding after initial clot formation.[2][4]
Data Presentation
The following table summarizes the reported qualitative effect of this compound on bleeding time in a rat model.
| Compound | Animal Model | Dosage | Bleeding Time Outcome | Reference |
| This compound | Rat Venous Thrombosis | 100 mg/kg p.o. | No significant prolongation | [5] |
| Vehicle | Rat Venous Thrombosis | N/A | Control | [5] |
Note: Specific quantitative data (mean bleeding time in seconds/minutes ± SD) for this study were not available in the reviewed literature. The study concluded that there was no significant prolongation of bleeding time with this compound treatment.
Experimental Protocols
Below are detailed methodologies for two common bleeding time assays.
Rat Tail Transection Bleeding Time Assay
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound or vehicle control
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scalpel or sharp razor blade
-
50 mL conical tube or beaker filled with 0.9% saline, pre-warmed to 37°C
-
Water bath maintained at 37°C
-
Stopwatch
-
Filter paper
-
Hemoglobin analysis kit (optional)
Procedure:
-
Administer this compound or vehicle control to the rats at the desired dose and route (e.g., oral gavage) at a specified time before the assay.
-
Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the procedure.
-
Place the rat in a prone position, allowing the tail to be accessible.
-
Submerge the distal portion of the tail in the pre-warmed 37°C saline for 2-5 minutes to normalize temperature and promote vasodilation.
-
Carefully remove the tail from the saline and gently dry it.
-
Using a sharp scalpel, transect the tail 3-5 mm from the tip.
-
Immediately start the stopwatch and immerse the transected tail into the pre-warmed saline.
-
Observe for the cessation of bleeding. The bleeding time is defined as the time from transection until bleeding stops for a continuous period of at least 120 seconds.[4]
-
If bleeding does not stop within a pre-determined cutoff time (e.g., 30 minutes), the experiment is terminated, and the bleeding time is recorded as the cutoff time.[4]
-
(Optional) To quantify blood loss, collect the saline containing the blood, lyse the red blood cells, and measure the hemoglobin concentration using a spectrophotometer.[4]
Mouse Saphenous Vein Bleeding Assay
This model is considered to have lower variability than the tail transection model.[2]
Materials:
-
Mice (e.g., C57BL/6)
-
This compound or vehicle control
-
Anesthetic
-
Surgical tape
-
Gauze
-
Fine-tipped scissors or a 27G needle
-
Stopwatch
-
Saline
Procedure:
-
Administer this compound or vehicle control as required.
-
Anesthetize the mouse.
-
Secure the mouse in a supine position and extend one of the hind limbs.
-
Remove the hair from the medial side of the thigh to expose the skin.
-
Make a small incision in the skin to expose the saphenous vein.
-
Using fine-tipped scissors or a needle, make a small, standardized incision or puncture in the vein.
-
Start the stopwatch immediately.
-
Gently blot the forming drop of blood with filter paper at regular intervals (e.g., every 15 seconds) without disturbing the wound.
-
The bleeding time is the time until no more blood appears on the filter paper.
-
Some protocols involve disrupting the initial clot to assess the stability of the hemostatic plug.[2]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in bleeding times within the same group | - Inconsistent tail transection (different diameters or locations).- Fluctuations in animal body temperature.- Variable levels of anesthesia. | - Use a template or guide to ensure consistent transection location and diameter.- Maintain core body temperature with a heating pad.- Ensure a consistent and appropriate depth of anesthesia for all animals. |
| Premature cessation of bleeding | - Vasoconstriction due to stress or cold.- Clot dislodgement was not properly observed. | - Ensure the tail is adequately warmed in 37°C saline before transection.- Observe for a continuous period (e.g., 120 seconds) of no bleeding to confirm cessation.[4] |
| Difficulty locating the saphenous vein | - Insufficient hair removal.- Dehydration of the surgical area. | - Ensure the surgical area is cleanly shaved.- Keep the exposed area moist with saline during the procedure. |
| Re-bleeding after initial clot formation | - Unstable clot formation, which can be a true experimental result (e.g., due to the test compound).- Physical disturbance of the animal or the wound site. | - Record both the time to initial cessation and the time to final cessation of bleeding.- Ensure the animal is securely positioned and the wound is not disturbed after initial clotting. |
Visualizations
P-Selectin Signaling Pathway in Thrombosis
The following diagram illustrates the role of P-selectin in the initiation of thrombosis, which is the target of this compound.
Caption: P-Selectin pathway in thrombosis and the inhibitory action of this compound.
Experimental Workflow for Tail Transection Bleeding Assay
This diagram outlines the key steps in performing a tail transection bleeding time experiment.
Caption: Workflow for a typical tail transection bleeding time assay in rodents.
References
- 1. Role of P-selectin and PSGL-1 in coagulation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. A new role in hemostasis for the adhesion receptor P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Validation & Comparative
A Comparative Analysis of Psi-697 and Low-Molecular-Weight Heparin in Thrombosis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel P-selectin inhibitor, Psi-697, and the established anticoagulant, low-molecular-weight heparin (LMWH). The analysis focuses on their respective mechanisms of action, preclinical efficacy data, and available human studies. This document is intended to inform researchers and professionals in the field of drug development about the potential of this compound as an alternative or adjunctive therapy to LMWH in the management of thrombotic disorders.
Executive Summary
Low-molecular-weight heparin (LMWH) is a cornerstone in the prevention and treatment of venous thromboembolism (VTE), exerting its effect through the inhibition of key coagulation factors. This compound, a novel small molecule inhibitor of P-selectin, represents a different therapeutic approach by targeting the initial steps of inflammation and thrombosis, specifically the adhesion of platelets and leukocytes to the endothelium.
Direct comparative efficacy data in human clinical trials for thrombotic endpoints is currently unavailable for this compound versus LMWH. However, preclinical studies in animal models of venous thrombosis provide initial insights into their differential effects on thrombus resolution and vein wall injury.
Data Presentation: Preclinical Efficacy
The following tables summarize the key findings from head-to-head preclinical studies comparing this compound and LMWH.
Table 1: Efficacy in a Baboon Model of Venous Thrombosis
| Parameter | This compound (30 mg/kg, oral, daily) | LMWH (1.5 mg/kg, daily) | Vehicle Control |
| Vein Lumen Opening Over Time | >80% | Slight deterioration over time | 0%[1] |
| Vein Wall Inflammation (MRV) | Significantly decreased | Not reported | Not reported |
Table 2: Efficacy in a Rat Model of Venous Thrombosis (Stenosis-induced)
| Parameter | This compound (30 mg/kg, oral, daily) | LMWH (enoxaparin, 3 mg/kg, SC, daily) | Vehicle Control |
| Thrombus Mass | No significant reduction | No significant reduction | No significant reduction |
| Vein Wall Stiffness | Significantly decreased vs. control and LMWH | Significantly decreased vs. control | - |
| Intimal Thickness Score | Significantly decreased vs. control and LMWH | No significant difference vs. control | - |
| Vein Wall IL-13 Levels | Significantly decreased vs. control and LMWH | No significant difference vs. control | - |
| Vein Wall MCP-1 Levels | Significantly decreased vs. control | Not significantly different from control | - |
| Vein Wall PDGF-ββ Levels | Significantly decreased | Not reported | - |
Experimental Protocols
Baboon Model of Iliac Vein Thrombosis
-
Objective: To compare the efficacy of this compound and LMWH in promoting thrombus resolution and reducing inflammation.[1]
-
Animal Model: Baboons.
-
Thrombosis Induction: Iliac vein balloon occlusion.[1]
-
Treatment Groups:
-
This compound: 30 mg/kg, single oral dose daily, starting three days prior to balloon occlusion and continuing for six days.[1]
-
LMWH: 1.5 mg/kg, single daily dose, starting one day prior to balloon occlusion and continuing for six days.[1]
-
Control: Oral vehicle daily on the same schedule as the this compound group.[1]
-
-
Efficacy Endpoints:
Rat Model of Inferior Vena Cava (IVC) Stenosis-Induced Thrombosis
-
Objective: To evaluate the effects of this compound and LMWH on vein wall injury independent of thrombus resolution.
-
Animal Model: Male rats.
-
Thrombosis Induction: Stenosis of the inferior vena cava (IVC).
-
Treatment Groups (treatment initiated 2 days post-thrombosis for 5 days):
-
This compound: 30 mg/kg, oral gavage daily.
-
LMWH (Lovenox; enoxaparin): 3 mg/kg, subcutaneous daily.
-
This compound + LMWH: Combination of the above doses.
-
Control: Untreated.
-
-
Efficacy Endpoints:
-
Thrombus mass.
-
Vein wall stiffness (tensiometry).
-
Intimal thickness scoring (light microscopy).
-
Vein wall inflammatory mediators (ELISA).
-
Vein wall inflammatory cells (histology).
-
Human Studies with this compound
A double-blind, randomized, placebo-controlled crossover study investigated the effect of a single 600 mg oral dose of this compound on platelet-monocyte aggregate formation in healthy smokers. The study found that this compound did not significantly inhibit basal or stimulated platelet-monocyte aggregate formation at 4 or 24 hours post-dose, despite achieving plasma concentrations that were effective in preclinical models.[2][3][4][5] The clinical efficacy of this compound in humans remains to be established.[2][3][4][5]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and LMWH are visualized in the following diagrams.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of LMWH.
Conclusion
This compound and LMWH represent two distinct approaches to antithrombotic therapy. LMWH is a well-established anticoagulant that effectively inhibits the coagulation cascade. This compound, by targeting P-selectin, offers a novel mechanism focused on the initial inflammatory and cell-adhesion steps of thrombosis.
Preclinical data suggests that this compound may offer advantages in promoting thrombus resolution and reducing vein wall injury without the need for systemic anticoagulation.[1] However, the lack of a demonstrated effect on a key biomarker of P-selectin activity in a human study highlights the need for further clinical investigation to establish its efficacy and safety profile in patients.[2][3][4][5] Future head-to-head clinical trials are warranted to directly compare the antithrombotic efficacy and bleeding risks of this compound and LMWH in relevant patient populations.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. ahajournals.org [ahajournals.org]
A Comparative Guide: Psi-697 vs. P-selectin Blocking Antibodies in Modulating Cell Adhesion
In the landscape of therapies targeting P-selectin-mediated cell adhesion, a critical pathway in inflammation and thrombosis, two distinct strategies have emerged: small-molecule inhibitors and monoclonal antibodies. This guide provides a detailed comparison of Psi-697, a novel oral small-molecule antagonist, and the broader class of P-selectin blocking antibodies. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and outline the experimental methodologies used in their evaluation.
Mechanism of Action: Small Molecule vs. Biologic
Both this compound and P-selectin blocking antibodies aim to disrupt the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This interaction is a key initial step in the tethering and rolling of leukocytes and platelets on the surface of activated endothelial cells, a process central to inflammatory responses and thrombus formation.[1][2]
This compound is an orally active, small-molecule antagonist of P-selectin.[1] It functions by binding to P-selectin and inhibiting its interaction with PSGL-1.[1][3]
P-selectin blocking antibodies are biologic agents that bind directly to P-selectin on the surface of activated platelets and endothelial cells. This binding sterically hinders the interaction with PSGL-1 on leukocytes, thereby preventing cell adhesion.[4][5]
Preclinical and Clinical Data: A Comparative Overview
Preclinical Efficacy
| Parameter | This compound | P-selectin Blocking Antibodies |
| In Vitro P-selectin/PSGL-1 Binding Inhibition | IC50: 50-125 µM[1] | Neutralizing antibodies inhibited binding by 96%[6] |
| Leukocyte Rolling and Adhesion | Reduced rolling leukocytes by 39% in a rat model (50 mg/kg p.o.)[1] | rPSGL-1-Ig abolished antibody-induced monocyte infiltration in an in vivo model[4] |
| Thrombosis Models | Reduced thrombus weight by 18% in a rat venous thrombosis model (100 mg/kg p.o.) without prolonging bleeding time[1] | Anti-P-selectin antibodies (GA6 and CY1748) significantly decreased thrombus formation in a baboon model of venous thrombosis[7] |
| Vascular Injury | Dose-dependently decreased intima/media ratios by up to 40.2% in a rat carotid injury model (15-30 mg/kg p.o.)[1] | - |
| Vein Wall Injury | Superior to low-molecular-weight heparin (LMWH) in reducing vein wall intimal thickening and inflammatory mediators in a rat stenosis model[8] | - |
Clinical Observations
A notable human study investigating this compound revealed a surprising lack of efficacy in a key biomarker assay. In a double-blind, placebo-controlled crossover study in healthy smokers, a single 600 mg oral dose of this compound did not inhibit basal or stimulated platelet-monocyte aggregate formation.[9][10][11][12] In contrast, the P-selectin blocking antibody CLB-Thromb6 did inhibit this process in vitro.[9][10][11]
Furthermore, the clinical development of some P-selectin inhibitors has faced challenges. For instance, the Phase 3 trial of the P-selectin inhibitor inclacumab in patients with sickle cell disease did not meet its primary endpoint of significantly reducing the rate of vaso-occlusive crises.[13][14]
Signaling and Experimental Workflow Diagrams
To visualize the underlying biological processes and experimental approaches, the following diagrams are provided.
Caption: P-selectin mediated leukocyte adhesion pathway.
Caption: Workflow for platelet-monocyte aggregate analysis.
Detailed Experimental Protocols
In Vitro P-selectin/PSGL-1 Binding Assay (Biacore)
-
Objective: To quantify the inhibitory effect of this compound on the binding of soluble human P-selectin to its immobilized ligand, PSGL-1.[1][3]
-
Methodology:
-
Recombinant human PSGL-1 is immobilized on a sensor chip.
-
Soluble human P-selectin is flowed over the chip in the presence of varying concentrations of this compound.
-
The binding interaction is measured in real-time using surface plasmon resonance.
-
The concentration of this compound that inhibits 50% of the binding (IC50) is determined.[1]
-
Rat Venous Thrombosis Model
-
Objective: To evaluate the antithrombotic efficacy of orally administered this compound.[1]
-
Methodology:
-
Anesthetized rats undergo a surgical procedure to induce thrombosis in the vena cava.
-
This compound (e.g., 100 mg/kg) or a vehicle control is administered orally prior to the induction of thrombosis.[1]
-
After a set period, the thrombus is excised and weighed.
-
Bleeding time is also measured to assess the risk of hemorrhage.[1]
-
Platelet-Monocyte Aggregate Formation Assay
-
Objective: To assess the effect of P-selectin inhibitors on platelet activation and interaction with monocytes in human whole blood.[9][10][11][12]
-
Methodology:
-
Freshly drawn human whole blood is incubated with either this compound, a P-selectin blocking antibody, or a placebo.[10]
-
Platelet activation is stimulated with an agonist such as thrombin receptor-activating peptide (TRAP).[10]
-
The blood is then stained with fluorescently labeled antibodies specific for monocytes (e.g., anti-CD14) and platelets (e.g., anti-CD41).
-
The percentage of monocytes with bound platelets (platelet-monocyte aggregates) is quantified using flow cytometry.[10]
-
Conclusion
This compound, as an oral small-molecule inhibitor, offers the potential for convenient administration. Preclinical studies in rodent models demonstrated its efficacy in reducing vascular inflammation and thrombosis.[1] However, a human clinical trial failed to show an effect on a key biomarker of P-selectin activity at the dose tested.[9][10][11][12]
P-selectin blocking antibodies have shown potent inhibition of P-selectin function in both preclinical and in vitro human studies.[4][7] While they require parenteral administration, their high specificity and potency are advantageous. However, the clinical development of at least one P-selectin blocking antibody has faced a setback in a major clinical trial.[13][14]
The choice between a small-molecule inhibitor like this compound and a P-selectin blocking antibody will depend on the specific therapeutic indication, the desired route of administration, and the overall risk-benefit profile demonstrated in further clinical investigations. Both approaches hold promise for the treatment of P-selectin-mediated diseases, but more research is needed to fully establish their clinical utility.
References
- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Selectins inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of P-selectin is Sufficient to Reduce MHC I Antibody-Elicited Monocyte Recruitment In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with selectin blocking antibodies after lengthening contractions of mouse muscle blunts neutrophil accumulation but does not reduce damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-P-selectin antibody decreases inflammation and thrombus formation in venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with an oral small molecule inhibitor of P selectin (this compound) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. ahajournals.org [ahajournals.org]
- 13. s206.q4cdn.com [s206.q4cdn.com]
- 14. fiercebiotech.com [fiercebiotech.com]
A Comparative Analysis of Psi-697's Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Psi-697 with Alternative Anti-Inflammatory Agents, Supported by Experimental Data.
This compound, an orally active small-molecule antagonist of P-selectin, has demonstrated notable anti-inflammatory properties in preclinical studies. P-selectin is a key adhesion molecule expressed on activated endothelial cells and platelets, playing a crucial role in the initial tethering and rolling of leukocytes during an inflammatory response. By inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively disrupts a critical step in the inflammatory cascade. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects with other relevant compounds, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: P-Selectin Inhibition
P-selectin plays a significant and well-documented role in vascular disease by mediating the rolling and adhesion of leukocytes and platelets.[1] In response to inflammatory stimuli, P-selectin is rapidly translocated to the surface of endothelial cells and platelets. It then binds to PSGL-1 on the surface of leukocytes, initiating their capture from the bloodstream and subsequent rolling along the vascular endothelium. This process is a prerequisite for their firm adhesion and transmigration into inflamed tissues. This compound competitively inhibits this binding, thereby reducing the recruitment of inflammatory cells to the site of inflammation.
Below is a diagram illustrating the P-selectin signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound
The anti-inflammatory effects of this compound have been evaluated in various preclinical models and compared with other agents. This section summarizes the key findings in comparative tables.
This compound vs. Vehicle Control
In several rodent models, this compound has shown significant anti-inflammatory and anti-thrombotic activity compared to a vehicle control.
| Parameter | Model | This compound Dose | Effect vs. Vehicle Control | Reference |
| Leukocyte Rolling | Rat Cremaster Venule | 50 mg/kg p.o. | 39% reduction (P < 0.05) | [1] |
| Thrombus Weight | Rat Venous Thrombosis | 100 mg/kg p.o. | 18% reduction (P < 0.05) | [1] |
| Intima/Media Ratio | Rat Carotid Injury | 15 mg/kg p.o. | 25.7% decrease (P = 0.002) | [1] |
| Intima/Media Ratio | Rat Carotid Injury | 30 mg/kg p.o. | 40.2% decrease (P = 0.025) | [1] |
This compound vs. Alternative P-selectin Inhibitor (THCMA)
A newer small-molecule P-selectin inhibitor, 3S-1,2,3,4-tetrahydro-β-carboline-3-methyl aspartyl ester (THCMA), has been developed and compared to this compound, demonstrating enhanced efficacy in preclinical models.
| Parameter | Model | This compound Dose | THCMA Dose | Comparative Efficacy | Reference |
| Anti-inflammatory Activity | Xylene-induced Mouse Ear Edema | 5 µmol/kg | 0.5 µmol/kg | THCMA showed similar inhibition at a 10-fold lower dose. | [2] |
| Anti-arterial Thrombosis | Rat Arterial Thrombosis | 5 µmol/kg | 0.05 µmol/kg | THCMA had better efficacy at a 100-fold lower dose. | [2] |
| Anti-venous Thrombosis | Rat Venous Thrombosis | 5 µmol/kg | 0.05 µmol/kg | THCMA had similar efficacy at a 100-fold lower dose. | [2] |
| Water Solubility | In vitro | - | - | THCMA is ~1,030-fold more soluble than this compound. | [2] |
This compound vs. Low-Molecular-Weight Heparin (Enoxaparin)
This compound has also been compared to the widely used anticoagulant and anti-inflammatory agent, enoxaparin (Lovenox), in a rat model of venous thrombosis.
| Parameter | Model | This compound Dose | Enoxaparin Dose | Comparative Efficacy | Reference |
| Vein Wall Intimal Thickening | Rat Venous Thrombosis | 30 mg/kg p.o. daily | 3 mg/kg s.c. daily | This compound significantly decreased intimal thickening vs. enoxaparin. | [3][4] |
| Vein Wall Stiffness | Rat Venous Thrombosis | 30 mg/kg p.o. daily | 3 mg/kg s.c. daily | This compound treated groups had significantly lower stiffness than enoxaparin alone. | [3][4] |
| Vein Wall IL-13 Levels | Rat Venous Thrombosis | 30 mg/kg p.o. daily | 3 mg/kg s.c. daily | This compound significantly decreased IL-13 levels compared to enoxaparin. | [3][4] |
| Vein Wall MCP-1 Levels | Rat Venous Thrombosis | 30 mg/kg p.o. daily | 3 mg/kg s.c. daily | This compound significantly reduced MCP-1 levels vs. control. | [3][4] |
| Vein Wall PDGF-ββ Levels | Rat Venous Thrombosis | 30 mg/kg p.o. daily | 3 mg/kg s.c. daily | Only this compound significantly decreased PDGF-ββ levels. | [3][4] |
Clinical Trial Data: this compound in Humans
A double-blind, randomized, placebo-controlled crossover study was conducted in healthy smokers to evaluate the effect of a single 600 mg oral dose of this compound on platelet-monocyte aggregate formation, a biomarker of P-selectin activity.[5][6]
| Parameter | Study Population | This compound Dose | Effect | Reference |
| Platelet-Monocyte Aggregates | Healthy Smokers | 600 mg p.o. (single dose) | No demonstrable effect on stimulated or unstimulated aggregates at 4 or 24 hours (P > 0.05). | [5][6] |
It is important to note that while preclinical results were promising, this clinical study did not show a significant effect of this compound on the chosen biomarker at the tested dose.[5] The authors suggest this could be due to a lack of efficacy at this dose or the biomarker's inability to fully assess P-selectin antagonism in humans.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro P-selectin Binding Assay (Biacore)
-
Objective: To determine the ability of this compound to inhibit the binding of human P-selectin to human PSGL-1.
-
Method: A Biacore assay was used to measure the interaction. Human PSGL-1 was immobilized on a sensor chip. Soluble human P-selectin was then passed over the chip in the presence of varying concentrations of this compound.
-
Data Analysis: The inhibition of P-selectin binding was measured, and the IC50 value (the concentration of this compound that inhibits 50% of binding) was determined. For this compound, the IC50 was found to be between 50 to 125 µM.[1]
Rat Cremaster Venule Surgical Inflammation Model
-
Objective: To evaluate the effect of this compound on leukocyte rolling in an in vivo model of inflammation.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The cremaster muscle was exteriorized for microscopic observation of the venules. Inflammation was induced, and leukocyte rolling along the venular endothelium was quantified.
-
Treatment: this compound (50 mg/kg) or vehicle was administered orally.
-
Data Analysis: The number of rolling leukocytes was counted and compared between the treatment and control groups. A 39% reduction in leukocyte rolling was observed with this compound treatment.[1]
Rat Venous Thrombosis Model
-
Objective: To assess the antithrombotic effect of this compound.
-
Animal Model: Male rats.
-
Procedure: Thrombosis was induced in the inferior vena cava (IVC) through stenosis.
-
Treatment: this compound (30 mg/kg or 100 mg/kg) or vehicle was administered orally. In comparative studies, enoxaparin (3 mg/kg) was administered subcutaneously.
-
Data Analysis: After a set period, the thrombus was excised and weighed. Vein wall parameters such as intimal thickness and inflammatory mediator levels were also assessed.[1][3][4]
Rat Carotid Artery Injury Model
-
Objective: To determine the effect of this compound on neointimal formation after vascular injury.
-
Animal Model: Male rats.
-
Procedure: A balloon catheter was used to induce injury to the carotid artery.
-
Treatment: this compound (15 or 30 mg/kg) or vehicle was administered orally 1 hour before injury and daily thereafter for 13 days.
-
Data Analysis: The intima/media ratio of the injured artery was determined histologically to assess the degree of neointimal hyperplasia.[1]
Xylene-Induced Mouse Ear Edema Model
-
Objective: To compare the anti-inflammatory activity of this compound and THCMA.
-
Animal Model: Mice.
-
Procedure: Xylene was applied to the ear of the mice to induce edema.
-
Treatment: this compound (5 µmol/kg) or THCMA (0.5 µmol/kg) was administered orally.
-
Data Analysis: The weight of the ear punch biopsies was measured to quantify the extent of edema. The inhibition of edema was compared between the treatment groups.[2]
Human Platelet-Monocyte Aggregate Formation Assay
-
Objective: To measure the effect of this compound on a biomarker of P-selectin activity in humans.
-
Study Design: A double-blind, randomized, placebo-controlled crossover study.
-
Participants: Healthy smokers.
-
Procedure: Blood samples were collected at baseline and at 4 and 24 hours after a single oral dose of 600 mg this compound or placebo. Platelet-monocyte aggregates were measured by flow cytometry in the presence and absence of a platelet agonist (thrombin receptor-activating peptide).
-
Data Analysis: The percentage of monocytes with attached platelets was quantified and compared between the this compound and placebo groups.[5][6]
Conclusion
This compound has demonstrated clear anti-inflammatory and anti-thrombotic effects in a variety of preclinical models, primarily through its mechanism of P-selectin inhibition. Comparative studies suggest that while it is effective, newer P-selectin inhibitors like THCMA may offer enhanced potency and solubility. When compared to enoxaparin in a venous thrombosis model, this compound showed superiority in reducing certain aspects of vein wall injury. However, the translation of these promising preclinical findings to a clinical setting has been challenging, as evidenced by the lack of effect on platelet-monocyte aggregates in a human study at the tested dose. Further research is warranted to explore the full therapeutic potential of this compound, potentially at different dosing regimens or in different patient populations, and to better understand the disconnect between preclinical and clinical findings. This guide provides a foundational overview for researchers and drug developers interested in the continued investigation of this compound and other P-selectin inhibitors for the treatment of inflammatory and thrombotic diseases.
References
- 1. Detection of monocyte-platelet aggregates (MPA) by flow cytometry [bio-protocol.org]
- 2. Flow cytometric analysis of circulating platelet-monocyte aggregates in whole blood: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. A Rat Carotid Artery Pressure-Controlled Segmental Balloon Injury with Periadventitial Therapeutic Application [jove.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Antithrombotic Effects of Psi-697 and Other Standard Agents
For Immediate Release
This guide provides a detailed comparison of the novel P-selectin inhibitor, Psi-697, with established antithrombotic agents, including aspirin, clopidogrel, ticagrelor, and Low Molecular Weight Heparin (LMWH). The following sections present quantitative data on their efficacy and safety profiles, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in evaluating their potential therapeutic applications.
Data Presentation: Quantitative Comparison of Antithrombotic Agents
The following tables summarize the in vitro and in vivo data for this compound and comparator agents, offering a quantitative assessment of their antithrombotic and antiplatelet activities.
| Agent | Target | In Vitro Platelet Aggregation Inhibition (IC50) | Reference |
| This compound | P-selectin | 50-125 µM (inhibition of P-selectin binding) | [1] |
| Aspirin | COX-1 | Not directly applicable; inhibits thromboxane A2 synthesis | [2] |
| Clopidogrel | P2Y12 Receptor | 1.9 ± 0.3 µM (for active metabolite) | [3][4] |
| Ticagrelor | P2Y12 Receptor | 0.005 ± 0.004 µM | [5] |
| LMWH | Factor Xa & Thrombin | Does not directly inhibit platelet aggregation | [6][7][8] |
Table 1: In Vitro Efficacy of Antithrombotic Agents. This table compares the in vitro potency of this compound and other agents in inhibiting platelet aggregation or their primary targets.
| Agent | Animal Model | Dose | Thrombus Weight/Size Reduction | Bleeding Time Increase | Reference |
| This compound | Rat Venous Thrombosis | 100 mg/kg p.o. | 18% reduction in thrombus weight | No significant increase | [1] |
| This compound | Baboon Iliac Vein Thrombosis | 30 mg/kg/day p.o. | >80% vein lumen opening (vs. 0% in control) | Not measured | [9] |
| Clopidogrel | Rat Thrombosis Model | - | - | 2.0-fold increase for 50% blood flow restoration | [10] |
| Ticagrelor | Rat Thrombosis Model | - | - | 9.7-fold increase for 50% blood flow restoration | [10] |
| Ticagrelor | Mouse Tail Transection | - | - | Median bleeding time of 26.6 minutes (vs. 3.2 min in control) | [11] |
| LMWH | Baboon Iliac Vein Thrombosis | 1.5 mg/kg/day | Deterioration over time compared to this compound | Not measured | [9] |
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk in Animal Models. This table provides a comparative overview of the in vivo effects of this compound and other agents on thrombus formation and bleeding time in various animal models.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro assay measures the ability of a substance to inhibit platelet aggregation.
-
Principle: Platelet-rich plasma (PRP) is obtained from whole blood. The transmission of light through the PRP is measured in an aggregometer. When a platelet agonist (e.g., ADP, collagen) is added, platelets aggregate, and the light transmission increases. The inhibitory effect of a compound is determined by the reduction in aggregation compared to a control.[12][13][14][15][16]
-
Procedure:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The supernatant is the PRP. Platelet-poor plasma (PPP), used as a blank, is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Assay:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in the aggregometer.
-
The test agent (e.g., this compound) or vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP) is added to induce aggregation.
-
Light transmission is recorded for a set period, and the maximum aggregation is determined.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the test agent to the aggregation in the vehicle control. The IC50 value (the concentration of the agent that causes 50% inhibition) is then determined.
-
In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)
This in vivo model is used to evaluate the antithrombotic efficacy of a compound in a living organism.
-
Principle: A chemical injury is induced in the carotid artery of an anesthetized animal (e.g., mouse or rat) using ferric chloride (FeCl3). This injury triggers a thrombotic response, leading to the formation of a blood clot that can occlude the vessel. The effect of an antithrombotic agent is assessed by measuring the time to vessel occlusion or the size of the resulting thrombus.[17]
-
Procedure:
-
Animal Preparation: The animal is anesthetized, and the carotid artery is surgically exposed.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally (p.o.) or intravenously (i.v.), at a predetermined time before the injury.
-
Thrombus Induction: A piece of filter paper saturated with a specific concentration of FeCl3 is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring: Blood flow in the artery is monitored using a Doppler flow probe. The time to complete occlusion of the artery is recorded.
-
Thrombus Measurement (optional): After a set time, the thrombosed arterial segment can be excised and the thrombus weighed.
-
Data Analysis: The time to occlusion is compared between the treated and control groups. A longer time to occlusion in the treated group indicates an antithrombotic effect. If thrombus weight is measured, a lower weight in the treated group indicates efficacy.
-
Bleeding Time Assay (Mouse Tail Transection)
This assay assesses the potential bleeding risk associated with an antithrombotic agent.
-
Principle: A standardized incision is made in the tail of an anesthetized mouse, and the time it takes for bleeding to stop is measured. Prolonged bleeding time compared to a control group suggests that the compound may increase the risk of bleeding.[11][18]
-
Procedure:
-
Animal Preparation and Drug Administration: The mouse is anesthetized, and the test compound or vehicle is administered.
-
Tail Transection: A specific segment of the distal tail (e.g., 3 mm) is transected using a sterile scalpel.
-
Bleeding Time Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for at least 30 seconds is recorded. A cutoff time (e.g., 15 or 30 minutes) is typically set, at which point bleeding is stopped by cauterization if it has not ceased.
-
Data Analysis: The bleeding times of the treated group are compared to those of the control group. A statistically significant increase in bleeding time in the treated group indicates a potential bleeding liability.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in thrombosis and the mechanisms by which this compound and comparator agents exert their effects.
References
- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Molecular-Weight Heparin (LMWH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Low-molecular-weight heparin - Wikipedia [en.wikipedia.org]
- 8. LOW MOLECULAR WEIGHT HEPARINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution of venous thrombosis using a novel oral small-molecule inhibitor of P-selectin (this compound) without anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. plateletservices.com [plateletservices.com]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Platelet P-selectin plays an important role in arterial thrombogenesis by forming large stable platelet-leukocyte aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
P-Selectin Antagonism: A Comparative Analysis of Psi-697 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory cascade. Its involvement in various pathological processes, including thrombosis, atherosclerosis, and vaso-occlusive crises in sickle cell disease, has established it as a compelling therapeutic target. This guide provides a comparative analysis of Psi-697, a small molecule P-selectin antagonist, with other investigational and approved therapies, supported by experimental data and detailed methodologies.
The Role of P-Selectin in Pathophysiology
Under normal physiological conditions, P-selectin is stored in the Weibel-Palade bodies of endothelial cells and α-granules of platelets.[1] Upon activation by inflammatory stimuli such as thrombin or histamine, P-selectin is rapidly translocated to the cell surface.[1] Here, it interacts with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), expressed on the surface of leukocytes. This interaction mediates the initial capture and rolling of leukocytes on the endothelium, a critical step for their subsequent firm adhesion and extravasation into inflamed tissues. P-selectin also facilitates the formation of platelet-leukocyte aggregates, contributing to thrombo-inflammatory conditions.
The critical role of P-selectin in disease has been validated in numerous preclinical models. Genetic knockout of P-selectin in mice, for instance, has been shown to reduce leukocyte recruitment and atherosclerosis development. Consequently, antagonism of the P-selectin/PSGL-1 pathway has emerged as a promising therapeutic strategy for a range of inflammatory and vascular disorders.
This compound: A Small Molecule P-Selectin Antagonist
This compound is an orally active small-molecule antagonist designed to directly inhibit the interaction between P-selectin and PSGL-1. Its potential as a therapeutic agent has been investigated in both preclinical and clinical settings.
Preclinical Evidence
In vitro studies have demonstrated the ability of this compound to disrupt the P-selectin/PSGL-1 binding.[2] In vivo studies in rodent models have provided further evidence of its anti-inflammatory and anti-thrombotic effects.
Clinical Development
Despite promising preclinical data, the clinical development of this compound has faced challenges. A key study in healthy smokers, a population with increased platelet activation, failed to demonstrate a significant effect of this compound on platelet-monocyte aggregate formation, a biomarker of P-selectin activity in vivo.[3][4][5][6]
Alternative P-Selectin Antagonists
The therapeutic landscape of P-selectin antagonism extends beyond small molecules to include monoclonal antibodies that offer a different modality for targeting this pathway.
Crizanlizumab: An Approved Monoclonal Antibody
Crizanlizumab is a humanized monoclonal antibody that binds to P-selectin and blocks its interaction with PSGL-1. It is approved for the reduction of the frequency of vaso-occlusive crises (VOCs) in patients with sickle cell disease.
The pivotal Phase II SUSTAIN trial demonstrated a significant reduction in the annual rate of VOCs in patients treated with crizanlizumab compared to placebo.[7][8] However, the subsequent Phase III STAND trial did not show a statistically significant difference between crizanlizumab and placebo in the annualized rates of VOCs.[9][10][11][12][[“]]
Inclacumab: An Investigational Monoclonal Antibody
Inclacumab is another monoclonal antibody targeting P-selectin that was in late-stage clinical development for the treatment of sickle cell disease. However, the Phase III THRIVE-131 trial was recently discontinued as it did not meet its primary endpoint of reducing the rate of vaso-occlusive crises compared to placebo.[14][15][16][17][18]
Comparative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, crizanlizumab, and inclacumab.
Table 1: Preclinical Efficacy of this compound
| Parameter | Model | Treatment | Result | p-value | Reference |
| P-selectin/PSGL-1 Binding Inhibition (IC50) | In vitro (Biacore) | This compound | 50-125 µM | N/A | [2] |
| Leukocyte Rolling Reduction | Rat Cremaster Venule | This compound (50 mg/kg p.o.) | 39% reduction vs. vehicle | < 0.05 | [2] |
| Thrombus Weight Reduction | Rat Venous Thrombosis | This compound (100 mg/kg p.o.) | 18% reduction vs. vehicle | < 0.05 | [2] |
| Intima/Media Ratio Reduction | Rat Carotid Injury | This compound (30 mg/kg p.o.) | 40.2% reduction vs. vehicle | 0.025 | [2] |
| Intima/Media Ratio Reduction | Rat Carotid Injury | This compound (15 mg/kg p.o.) | 25.7% reduction vs. vehicle | 0.002 | [2] |
Table 2: Clinical Trial Outcomes of P-Selectin Antagonists
| Drug | Trial | Indication | Primary Endpoint | Result | p-value | Reference |
| This compound | Phase I | Healthy Smokers | Change in Platelet-Monocyte Aggregates | No significant difference vs. placebo | > 0.05 | [4] |
| Crizanlizumab | SUSTAIN (Phase II) | Sickle Cell Disease | Annual Rate of Vaso-Occlusive Crises | 45.3% reduction with high-dose vs. placebo (1.63 vs. 2.98 crises/year) | 0.01 | [19] |
| Crizanlizumab | STAND (Phase III) | Sickle Cell Disease | Annual Rate of Vaso-Occlusive Crises | No significant difference vs. placebo (2.49 [5mg/kg] & 2.04 [7.5mg/kg] vs. 2.30 crises/year) | > 0.999 | [10][[“]] |
| Inclacumab | THRIVE-131 (Phase III) | Sickle Cell Disease | Annual Rate of Vaso-Occlusive Crises | Did not meet primary endpoint vs. placebo | N/A | [15][16] |
Experimental Protocols
In Vitro P-selectin/PSGL-1 Binding Assay (Biacore)
Objective: To determine the inhibitory concentration (IC50) of this compound on the binding of human P-selectin to human PSGL-1.
Protocol:
-
A Biacore instrument is used to perform surface plasmon resonance (SPR) analysis.
-
Recombinant human PSGL-1 is immobilized on a sensor chip surface.
-
Soluble recombinant human P-selectin is then flowed over the chip in the presence of varying concentrations of this compound.
-
The binding of P-selectin to PSGL-1 is measured in real-time as a change in the SPR signal.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the P-selectin binding to PSGL-1.
In Vivo Rat Cremaster Venule Inflammation Model
Objective: To evaluate the effect of this compound on leukocyte rolling in an in vivo model of inflammation.
Protocol:
-
Male rats are anesthetized and the cremaster muscle is exteriorized and prepared for intravital microscopy.
-
The cremasteric microcirculation is visualized using a microscope equipped with a camera.
-
A baseline recording of leukocyte rolling in post-capillary venules is obtained.
-
Inflammation is induced, typically by the local application of an inflammatory mediator (e.g., platelet-activating factor).
-
This compound or vehicle is administered orally prior to the induction of inflammation.
-
Leukocyte rolling is quantified by counting the number of rolling leukocytes that pass a defined line in a venule per minute.
-
The percentage reduction in leukocyte rolling in the this compound treated group is calculated relative to the vehicle control group.
In Vivo Rat Carotid Artery Injury Model
Objective: To assess the impact of this compound on neointimal hyperplasia following arterial injury.
Protocol:
-
Rats are anesthetized and the common carotid artery is exposed.
-
A balloon catheter is inserted into the artery and inflated to induce endothelial denudation and vessel wall injury.
-
This compound or vehicle is administered orally, typically starting before the injury and continuing for a defined period (e.g., 14 days).
-
After the treatment period, the carotid arteries are harvested, fixed, and sectioned.
-
Histomorphometric analysis is performed to measure the area of the intima and media.
-
The intima/media ratio is calculated as a measure of neointimal hyperplasia.
Clinical Assessment of Platelet-Monocyte Aggregates by Flow Cytometry
Objective: To determine the effect of this compound on the formation of circulating platelet-monocyte aggregates in humans.
Protocol:
-
Whole blood samples are collected from subjects at baseline and at specified time points after administration of this compound or placebo.
-
Aliquots of whole blood are incubated with fluorescently labeled monoclonal antibodies specific for a monocyte marker (e.g., CD14) and a platelet marker (e.g., CD41 or CD61).
-
Red blood cells are lysed, and the remaining cells are analyzed by flow cytometry.
-
Monocytes are identified based on their characteristic forward and side scatter properties and positive staining for the monocyte marker.
-
Platelet-monocyte aggregates are identified as the percentage of monocytes that are also positive for the platelet marker.
-
The change in the percentage of platelet-monocyte aggregates from baseline is compared between the this compound and placebo groups.
Definition of Vaso-Occlusive Crisis (VOC) in Clinical Trials
The definition of a VOC is a critical component of clinical trials for sickle cell disease. While there can be variations between protocols, a VOC is generally defined as an episode of pain that leads the patient to seek medical attention and receive parenteral opioids or non-steroidal anti-inflammatory drugs (NSAIDs).[18][19][20][21] The primary endpoint in the crizanlizumab and inclacumab trials was the annualized rate of these medically attended pain crises.
Signaling Pathways and Experimental Workflows
Conclusion
The journey of P-selectin antagonists from promising preclinical candidates to clinically evaluated therapies highlights the complexities of drug development. This compound, a small molecule inhibitor, demonstrated clear efficacy in animal models of inflammation and thrombosis. However, these promising preclinical findings did not translate into a demonstrable effect on a key biomarker of P-selectin activity in an early-phase human trial.
In contrast, the monoclonal antibody crizanlizumab has achieved regulatory approval for a specific indication in sickle cell disease, although its efficacy has been questioned by the results of a subsequent confirmatory trial. The recent failure of another monoclonal antibody, inclacumab, in a late-stage trial for the same indication further underscores the challenges in targeting the P-selectin pathway effectively in a clinical setting.
For researchers and drug development professionals, the story of P-selectin antagonism serves as a critical case study. It emphasizes the importance of robust biomarker strategies in early clinical development to bridge the gap between preclinical efficacy and human pharmacology. Furthermore, the divergent outcomes of different therapeutic modalities targeting the same pathway warrant further investigation into the nuances of P-selectin biology and its role in different disease contexts. Future efforts in this area will likely focus on optimizing dosing regimens, identifying patient populations most likely to respond, and exploring combination therapies to unlock the full therapeutic potential of P-selectin antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly reproducible rat arterial injury model of neointimal hyperplasia | PLOS One [journals.plos.org]
- 3. Measurement of monocyte-platelet aggregates by imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLATELET–MONOCYTE AGGREGATES: UNDERSTANDING MECHANISMS AND FUNCTIONS IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Assays: biacore spr, elisa, glycolisation I VelaLabs [vela-labs.at]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Video: Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery [jove.com]
- 10. Detection of monocyte-platelet aggregates (MPA) by flow cytometry [bio-protocol.org]
- 11. Flow cytometric analysis of circulating platelet-monocyte aggregates in whole blood: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly reproducible rat arterial injury model of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Highly reproducible rat arterial injury model of neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 16. Simple colorimetric cell-cell adhesion assay using MTT-stained leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. PB2508: COMPARING DEFINITIONS OF EPISODES OF VASO-OCCLUSION AS ENDPOINTS IN CLINICAL STUDIES OF SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. ispor.org [ispor.org]
- 21. Impact of Different Definitions of Vaso-Occlusion on Efficacy Assessments in Sickle Cell Disease Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for the Novel P-Selectin Inhibitor Psi-697
Disclaimer: As of November 2025, specific safety and handling data for the investigational compound Psi-697 is not publicly available. Therefore, this document provides guidance based on established best practices for handling potent, novel small molecules of unknown toxicity. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before any handling of this substance.
Core Principle: Precautionary Handling
Given that this compound is a novel pharmacological agent, it must be treated as a potentially hazardous substance. All handling procedures should be designed to minimize or eliminate the risk of exposure to laboratory personnel. Engineering controls, administrative procedures, and personal protective equipment (PPE) are all critical components of a comprehensive safety plan.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the specific laboratory operation being performed and the potential for exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Primary Engineering Control | Minimum Required PPE |
| Storage and Transport | Ventilated Chemical Cabinet | - Nitrile Gloves- Lab Coat- Safety Glasses |
| Weighing of Powder | Chemical Fume Hood or Vented Balance Enclosure | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 Respirator (or higher) |
| Preparation of Stock Solutions | Chemical Fume Hood | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- Face Shield (if splash risk) |
| In Vitro Experiments | Biosafety Cabinet or Chemical Fume Hood | - Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses |
| Waste Disposal | Chemical Fume Hood | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- Face Shield |
Experimental Protocol: Weighing and Solubilizing this compound Powder
This protocol outlines the steps for safely weighing the solid form of this compound and preparing a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Vented balance enclosure or chemical fume hood
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Conical tube or appropriate vial
-
Vortex mixer
-
PPE as specified in the table above
Procedure:
-
Preparation:
-
Don all required PPE: disposable gown, double nitrile gloves, safety goggles, and an N95 respirator.
-
Ensure the vented balance enclosure or chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface before and after the procedure.
-
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully open the container of this compound inside the enclosure.
-
Using a clean spatula, transfer the desired amount of powder to the weighing boat. Avoid generating dust.
-
Securely close the this compound container.
-
Record the weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the designated vial.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Securely cap the vial.
-
Vortex the vial until the compound is fully dissolved.
-
-
Post-Procedure:
-
Wipe the exterior of the vial to remove any potential contamination.
-
Properly label the stock solution with the compound name, concentration, solvent, and date.
-
Dispose of all contaminated materials (gloves, weighing boat, etc.) in the designated hazardous waste container.
-
Doff PPE in the correct order to avoid cross-contamination.
-
Visual Workflow and Disposal Plan
The following diagrams illustrate the decision-making process for PPE selection and the proper disposal pathway for waste contaminated with this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal plan for this compound contaminated materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
